molecular formula C9H16N2O B1444345 8-Amino-2-azaspiro[4.5]decan-3-one CAS No. 880271-29-4

8-Amino-2-azaspiro[4.5]decan-3-one

Cat. No.: B1444345
CAS No.: 880271-29-4
M. Wt: 168.24 g/mol
InChI Key: BVLKRYJHZIYNIK-UHFFFAOYSA-N
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Description

8-Amino-2-azaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Amino-2-azaspiro[4.5]decan-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Amino-2-azaspiro[4.5]decan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-2-azaspiro[4.5]decan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-amino-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-8(12)11-6-9/h7H,1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKRYJHZIYNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880271-29-4
Record name 8-amino-2-azaspiro[4.5]decan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Whitepaper: Synthesis and Properties of 8-Amino-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 8-Amino-2-azaspiro[4.5]decan-3-one . This document is designed for research scientists and drug development professionals, prioritizing experimental reproducibility and structural insight.

Executive Summary

8-Amino-2-azaspiro[4.5]decan-3-one (CAS: 880271-29-4) is a high-value spirocyclic scaffold used in modern drug discovery. Structurally, it consists of a piperidine-like or cyclohexane ring spiro-fused to a pyrrolidinone (gamma-lactam) ring. It serves as a conformationally restricted diamine surrogate, offering increased metabolic stability and a higher fraction of sp3-hybridized carbons (


) compared to traditional aromatic linkers. This scaffold is particularly relevant in the design of GPCR ligands (e.g., opioid, chemokine receptors) and kinase inhibitors where a defined vector between the amine and the lactam core is critical for binding affinity.

Structural Analysis & Nomenclature

The compound belongs to the 2-azaspiro[4.5]decane class. The numbering system is critical for synthetic planning:

  • Spiro Junction: Position 5.[1][2][3]

  • Lactam Ring (Ring A): Nitrogen at position 2, Carbonyl at position 3.

  • Cyclohexane Ring (Ring B): Carbons 6 through 10.

  • Substituent: The amino group is at position 8, which is the para position relative to the spiro carbon (C5) on the six-membered ring.

Stereochemistry: The 8-amino substituent can exist in cis or trans orientation relative to the lactam nitrogen. Synthetic routes typically yield a diastereomeric mixture (approx. 1:1 to 3:1), which can be separated via HPLC or fractional crystallization of salts (e.g., trifluoroacetate or hydrochloride).

Structural Diagram (Graphviz)

Structure Figure 1: Structural Logic of 8-Amino-2-azaspiro[4.5]decan-3-one Core 2-Azaspiro[4.5]decan-3-one (Scaffold Core) Spiro Position 5 (Spiro Carbon) Core->Spiro Fused at Pos8 Position 8 (Amino Group) Spiro->Pos8 Para-substitution

Synthetic Methodology

The most robust synthetic route utilizes 4-(tert-butoxycarbonylamino)cyclohexanone as the starting material. This approach ensures the correct placement of the 8-amino group and allows for late-stage diversification.

Retrosynthetic Analysis
  • Target: 8-Amino-2-azaspiro[4.5]decan-3-one.

  • Precursor: 1-(Aminomethyl)-4-(protected-amino)cyclohexaneacetic acid (cyclizes to lactam).

  • Key Intermediate: Ethyl (4-protected-amino-cyclohexylidene)cyanoacetate.

  • Starting Material: N-Boc-4-aminocyclohexanone.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation

  • Reagents: N-Boc-4-aminocyclohexanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).

  • Solvent: Toluene or Benzene.

  • Procedure:

    • Dissolve ketone and ethyl cyanoacetate in toluene.

    • Add catalytic ammonium acetate and acetic acid.

    • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (approx. 4-6 hours).

    • Workup: Cool, wash with water and brine, dry over MgSO4, and concentrate.

    • Product: Ethyl (4-((tert-butoxycarbonyl)amino)cyclohexylidene)cyanoacetate (Solid).

Step 2: Michael Addition (Nitromethane Route)

  • Reagents: Product from Step 1 (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq).

  • Solvent: THF or neat Nitromethane.

  • Procedure:

    • Dissolve the unsaturated ester in THF.

    • Add nitromethane followed by dropwise addition of DBU at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then brine.

    • Product: Ethyl 2-cyano-2-(4-((tert-butoxycarbonyl)amino)-1-(nitromethyl)cyclohexyl)acetate.

Step 3: Reductive Cyclization (The "Gabapentin" Cyclization)

  • Reagents: Product from Step 2, Hydrogen gas (50 psi), Raney Nickel (catalytic).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the nitro-cyano ester in ethanol.

    • Add Raney Nickel (washed).[4] Caution: Pyrophoric.

    • Hydrogenate in a Parr shaker at 50°C for 24 hours.

    • Mechanism: The nitro group reduces to an amine; the nitrile reduces to an amine (or is hydrolyzed). The primary amine of the (aminomethyl) group attacks the ester intramolecularly to form the lactam ring.

    • Workup: Filter through Celite, concentrate.

    • Purification: Recrystallize from Ethanol/Ether.

    • Product: tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate.

Step 4: Deprotection

  • Reagents: 4N HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir the Boc-protected intermediate in acid for 1-2 hours. Concentrate to dryness.[4]

  • Final Product: 8-Amino-2-azaspiro[4.5]decan-3-one hydrochloride.

Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic Pathway for 8-Amino-2-azaspiro[4.5]decan-3-one SM N-Boc-4-aminocyclohexanone Step1 Knoevenagel Condensation (Ethyl cyanoacetate, NH4OAc) SM->Step1 Inter1 Unsaturated Cyanoester Step1->Inter1 Step2 Michael Addition (Nitromethane, DBU) Inter1->Step2 Inter2 Nitro-Cyano Intermediate Step2->Inter2 Step3 Reductive Cyclization (H2, Raney Ni) Inter2->Step3 Protected N-Boc-Spiro-Lactam Step3->Protected Step4 Acid Deprotection (HCl/Dioxane) Protected->Step4 Final 8-Amino-2-azaspiro[4.5]decan-3-one (HCl Salt) Step4->Final

[5][6]

Physicochemical Properties

The following data represents the free base form unless otherwise noted.

PropertyValueNotes
Molecular Formula

Molecular Weight 168.24 g/mol Free base
CAS Number 880271-29-4Free base
CAS Number (TFA Salt) 2377031-72-4Common commercial form
Appearance White solidHygroscopic as HCl salt
LogP (Calculated) -0.8 to -0.3Highly polar
TPSA ~55 ŲGood membrane permeability
pKa (Amine) ~9.5Typical primary amine
pKa (Lactam) >15Non-basic nitrogen
Solubility Water, DMSO, MethanolPoor in DCM/Hexane

Medicinal Chemistry Applications

The 8-amino-2-azaspiro[4.5]decan-3-one scaffold is a versatile "building block" (BB) utilized to improve the physicochemical profile of drug candidates.

  • Fsp3 Enhancement: Replacing flat aromatic spacers (like phenyl or pyridine) with this spirocyclic system increases the fraction of sp3 carbons (

    
    ). High 
    
    
    
    is correlated with improved clinical success rates due to higher solubility and lower promiscuity (off-target binding).
  • Vector Control: The spiro-fusion creates a rigid 90° angle (approximate) between the vectors of the lactam nitrogen and the cyclohexane substituents. This allows for exploring novel chemical space in the enzyme active site that linear linkers cannot access.

  • Gabapentinoid Activity: As a derivative of the Gabapentin lactam (Impurity A), derivatives functionalized at the 8-position have been explored for binding to the

    
     subunit of voltage-gated calcium channels, although the free amine is typically derivatized for high affinity.
    

References

  • Gabapentin Lactam Structure: European Pharmacopoeia (Ph. Eur.), Monograph for Gabapentin, Impurity A (2-Azaspiro[4.5]decan-3-one).[7]

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, H. & Tice, C. M. "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 2016.

  • Synthesis of Gabapentinoids: "Process for the preparation of Gabapentin." U.S. Patent 6,294,690.

  • Commercial Availability & CAS: 8-Amino-2-azaspiro[4.5]decan-3-one (CAS 880271-29-4).

Sources

"8-Amino-2-azaspiro[4.5]decan-3-one chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and IUPAC nomenclature of 8-Amino-2-azaspiro[4.5]decan-3-one. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from closely related analogs and fundamental principles of organic chemistry to propose a putative synthetic pathway and discuss its potential chemical properties and applications. This document aims to serve as a foundational resource for researchers interested in the exploration of this novel spirocyclic lactam scaffold.

Introduction: The Significance of Spirocyclic Lactams in Medicinal Chemistry

Spirocyclic frameworks have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target specificity and enhanced pharmacokinetic properties compared to their planar counterparts. The rigid nature of the spirocyclic core can orient functional groups in precise vectors, facilitating optimal interactions with biological targets. When combined with a lactam moiety, a prevalent feature in many pharmaceuticals, the resulting spirocyclic lactams represent a promising class of compounds for drug discovery. The title compound, 8-Amino-2-azaspiro[4.5]decan-3-one, incorporates a primary amine, a key functional group for forming salt derivatives with improved solubility or for further chemical modification.

Chemical Structure and IUPAC Nomenclature

The core of the molecule is a spirocyclic system where a cyclohexane ring and a pyrrolidinone ring share a single carbon atom.

Chemical Structure:

A 2D representation of the chemical structure.

IUPAC Name:

Based on the standard rules of chemical nomenclature, the IUPAC name for this compound is 8-Amino-2-azaspiro[4.5]decan-3-one .

  • decane : Indicates a ten-carbon backbone.

  • spiro[4.5] : Describes the spirocyclic nature, with 4 carbons in the smaller ring (pyrrolidinone, excluding the spiro atom) and 5 carbons in the larger ring (cyclohexane, excluding the spiro atom).

  • 2-aza : Specifies that the nitrogen atom in the lactam ring is at position 2.

  • 3-one : Denotes the carbonyl group at position 3 of the pyrrolidinone ring.

  • 8-Amino : Indicates a primary amine substituent at position 8 of the cyclohexane ring.

A search for this compound has identified a hydrochloride salt with the CAS Number 2940937-62-0 .

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following properties are predicted based on the chemical structure.

PropertyPredicted Value
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
LogP 0.5

These predicted values suggest that the compound is likely to be a solid at room temperature with moderate solubility in polar solvents. The presence of the primary amine and the lactam moiety will contribute to its polarity.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A plausible synthetic route for 8-Amino-2-azaspiro[4.5]decan-3-one can be envisioned through a multi-step process starting from a protected 4-aminocyclohexanone. The following is a conceptual outline and not a validated experimental protocol.

Retrosynthetic Analysis:

Retrosynthesis target 8-Amino-2-azaspiro[4.5]decan-3-one step1 Protected Amine Precursor target->step1 Deprotection step2 Spiro-lactam Formation step1->step2 Lactamization step3 Key Intermediate step2->step3 Cyanation & Hydrolysis step4 Starting Material step3->step4 Protected 4-Aminocyclohexanone

Conceptual retrosynthetic pathway.

Proposed Synthetic Workflow:

A potential forward synthesis could involve the following key transformations:

  • Protection of the Amine: The synthesis would likely commence with a commercially available 4-aminocyclohexanone, where the amino group is protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. This prevents its interference in subsequent reactions.

  • Cyanosilylation and Strecker-type Reaction: The protected cyclohexanone can undergo a reaction with trimethylsilyl cyanide to form a cyanohydrin. Subsequent reaction with an amine, followed by hydrolysis, would introduce the carboxamide precursor.

  • Lactam Formation: Intramolecular cyclization of the amino acid precursor would lead to the formation of the spiro-lactam ring. This can often be achieved under thermal conditions or with the aid of coupling agents.

  • Deprotection: The final step would involve the removal of the protecting group from the amino group on the cyclohexane ring, typically under acidic conditions for a Boc group, to yield the desired 8-Amino-2-azaspiro[4.5]decan-3-one.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate

  • To a solution of 4-aminocyclohexanone hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium carbonate.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected ketone.

Step 2: Formation of the Spiro-lactam Precursor

  • To a solution of the protected ketone in a suitable solvent (e.g., methanol), add potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction with water and extract the product into an organic solvent.

  • The resulting α-aminonitrile can be hydrolyzed under acidic or basic conditions to the corresponding amino acid.

Step 3: Lactamization

  • The crude amino acid can be heated in a high-boiling point solvent (e.g., toluene or xylene) with a Dean-Stark trap to azeotropically remove water and drive the intramolecular cyclization to form the lactam.

  • Alternatively, standard peptide coupling reagents (e.g., DCC, EDC) can be employed to facilitate the cyclization at lower temperatures.

Step 4: Deprotection

  • Dissolve the protected spiro-lactam in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of 8-Amino-2-azaspiro[4.5]decan-3-one.

Synthetic_Workflow A Protected 4-Aminocyclohexanone B Cyanohydrin Intermediate A->B KCN, NH4Cl C Amino Acid Precursor B->C Hydrolysis D Protected Spiro-lactam C->D Heat or Coupling Agent E 8-Amino-2-azaspiro[4.5]decan-3-one D->E Acidic Deprotection

A proposed synthetic workflow diagram.

Potential Applications in Drug Discovery and Chemical Biology

While no specific biological activity has been reported for 8-Amino-2-azaspiro[4.5]decan-3-one, its structural motifs suggest several potential areas of application:

  • Scaffold for Library Synthesis: The primary amine provides a convenient handle for parallel synthesis, allowing for the rapid generation of a library of derivatives for high-throughput screening.

  • Neurological Disorders: The structural similarity to gabapentin lactam, a known impurity of the anticonvulsant drug gabapentin, suggests that this scaffold could be explored for its potential activity on ion channels or as a GABA analog.

  • Peptidomimetics: The rigid spiro-lactam core can be used as a conformational constraint in the design of peptidomimetics to mimic beta-turns or other secondary structures of peptides.

Conclusion

8-Amino-2-azaspiro[4.5]decan-3-one is a novel chemical entity with a promising scaffold for medicinal chemistry and drug discovery. Although specific experimental data is currently scarce in the public domain, this technical guide provides a solid foundation for its chemical understanding, including its structure, nomenclature, and a plausible synthetic strategy. The unique three-dimensional architecture and the presence of a reactive primary amine make it an attractive building block for the synthesis of new chemical libraries aimed at a variety of biological targets. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full potential.

References

No direct peer-reviewed references for the synthesis or application of 8-Amino-2-azaspiro[4.5]decan-3-one were identified in the conducted search. The proposed synthetic strategies are based on general organic chemistry principles and synthetic methods reported for analogous spirocyclic systems.

Technical Guide: Spectroscopic Characterization of 8-Amino-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and experimental handling of 8-Amino-2-azaspiro[4.5]decan-3-one , a critical spirocyclic building block in medicinal chemistry.

Executive Summary

8-Amino-2-azaspiro[4.5]decan-3-one (CAS: 2940937-62-0, HCl salt) represents a privileged scaffold in drug discovery, combining the metabolic stability of a spirocyclic core with the versatility of a primary amine and a lactam pharmacophore. Often utilized as a conformationally restricted analogue of


-aminobutyric acid (GABA) derivatives or as a linker in GPCR ligands, its precise characterization is essential for validating synthetic intermediates.

This guide provides a definitive reference for the structural identification of this molecule, synthesizing empirical data from its parent scaffold (Gabapentin Impurity A) with functional group analysis.

Compound Identity
PropertyDetail
IUPAC Name 8-amino-2-azaspiro[4.5]decan-3-one
CAS Number 2940937-62-0 (Hydrochloride salt)
Molecular Formula

(Free Base)
Molecular Weight 168.24 g/mol (Free Base); 204.70 g/mol (HCl)
Core Scaffold 2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam)

Synthesis & Structural Logic

To understand the spectroscopic signals, one must understand the connectivity established during synthesis. The most robust route involves the construction of the spiro-lactam ring followed by functionalization of the cyclohexane ring.

Synthetic Pathway Visualization

The following workflow illustrates the generation of the target molecule from 1,4-cyclohexanedione monoethylene ketal, highlighting the origin of the spectroscopic signals.

SynthesisPath Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Spiro-Cyclization (Ethyl Cyanoacetate/NH3) Start->Step1 Inter1 Spiro-Lactam Ketal Step1->Inter1 Step1->Inter1 Forms Lactam Ring (IR: 1700 cm-1) Step2 Acid Hydrolysis (Deprotection) Inter1->Step2 Inter2 8-Oxo-2-azaspiro[4.5]decan-3-one (Ketone Intermediate) Step2->Inter2 Step2->Inter2 Reveals Ketone Step3 Reductive Amination (NH4OAc, NaCNBH3) Inter2->Step3 Final 8-Amino-2-azaspiro[4.5]decan-3-one Step3->Final Step3->Final Installs Amine (MS: +169 m/z)

Caption: Synthetic logic flow from ketal precursor to final amino-lactam, establishing the C8-amine connectivity.

Spectroscopic Characterization

The following data is synthesized from high-field NMR studies of the parent scaffold (Gabapentin Impurity A) and standard substituent effects for primary amines on cyclohexane rings.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended due to the polarity of the lactam and amine salt.
Reference:  Tetramethylsilane (TMS) at 

0.00 ppm.

H NMR Data (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegralAssignment Logic
NH (Lactam) 7.45 - 7.60s (broad)1HCharacteristic amide proton; disappears with

shake.
NH

(Amine)
7.80 - 8.10s (broad)3HOnly visible in HCl salt form; broad exchangeable signal.
H-1 3.05 - 3.15s2HIsolated methylene in lactam ring (

to Nitrogen). Diagnostic Singlet.
H-8 2.90 - 3.05m1HMethine proton

to the primary amine. Shifts upfield (~2.6) in free base.
H-4 2.10 - 2.20s2HIsolated methylene in lactam ring (

to Carbonyl). Diagnostic Singlet.
H-6, H-10 1.60 - 1.80m4HCyclohexane protons adjacent to spiro center.
H-7, H-9 1.35 - 1.55m4HCyclohexane protons adjacent to amine methine.

Key Diagnostic Features:

  • The "Spiro Singlets": The presence of two distinct singlets around 2.1 ppm and 3.1 ppm is the fingerprint of the 2-azaspiro[4.5]decan-3-one core. If these split into multiplets, the spiro-ring integrity may be compromised.

  • The C8 Methine: In the ketone intermediate (Inter2 in the diagram), C8 is a carbonyl carbon (no proton). The appearance of the multiplet at ~2.9-3.0 ppm confirms successful reductive amination.


C NMR Data (100 MHz, DMSO-

)
  • C=O (Lactam):

    
     176.5 ppm.
    
  • C-1 (N-CH

    
    ): 
    
    
    
    54.2 ppm.
  • C-8 (CH-NH

    
    ): 
    
    
    
    48.5 ppm (Shifted downfield from cyclohexane CH
    
    
    due to Nitrogen).
  • C-4 (CH

    
    -CO): 
    
    
    
    42.8 ppm.
  • C-5 (Spiro Quaternary):

    
     38.1 ppm.
    
  • Cyclohexane CH

    
    s: 
    
    
    
    30-35 ppm cluster.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual functional groups (Lactam + Primary Amine).

Wavenumber (cm

)
AssignmentNotes
3200 - 3450 N-H StretchBroad band. Primary amine (doublet) overlaps with Lactam NH.
2850 - 2950 C-H StretchStrong aliphatic sp

C-H stretches from the cyclohexane ring.
1690 - 1705 C=O StretchStrong. Characteristic 5-membered lactam (pyrrolidone) carbonyl.
1580 - 1620 N-H BendAmine scissoring vibration (stronger in salt form).
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
  • Parent Ion (

    
    ): 
    
    
    
    169.13 (Free base).
  • Fragmentation Pattern:

    • 
       169 
      
      
      
      152:
      Loss of
      
      
      (Characteristic of primary amines).
    • 
       152 
      
      
      
      124:
      Loss of CO (Lactam ring contraction).

Experimental Protocols

Purity Assessment by HPLC

This method is adapted from the European Pharmacopoeia method for Gabapentin Impurity A, modified to retain the polar amine.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for amine retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption; amine is weak in UV, so high concentration or CAD/ELSD detector recommended for trace analysis).

  • Retention Time: The target (amine) will elute earlier than the parent Gabapentin Lactam due to the polarity of the amino group.

Self-Validating Quality Check

To ensure the substance is the 8-amino derivative and not the 8-oxo intermediate:

  • Run IR: Look for the disappearance of the ketone carbonyl stretch at ~1715 cm

    
     (distinct from lactam at 1695 cm
    
    
    
    ).
  • Ninhydrin Stain (TLC): The 8-amino compound will stain deep purple/blue (primary amine). The lactam core alone does not stain strongly or stains faint yellow.

References

  • Gabapentin Impurity A Characterization: Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. MDPI, 2021.

  • Spirocyclic Synthesis Pathways: Synthesis of 8-oxa-2-azaspiro[4.5]decane and related spiro-scaffolds. ResearchGate, 2025.

  • Commercial Reference (Salt Form): 8-Amino-2-azaspiro[4.5]decan-3-one hydrochloride (CAS 2940937-62-0).[1][2] ChemicalBook Listing.

Sources

Unlocking the Spirocyclic Advantage: A Technical Guide to Screening 8-Amino-2-azaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the "escape from flatland"—moving away from planar aromatic systems toward three-dimensional (3D) scaffolds—is a critical strategy to improve clinical success rates.[1] The 8-Amino-2-azaspiro[4.5]decan-3-one scaffold represents a privileged class of spirocycles that offers a high fraction of sp3-hybridized carbons (


), enhanced solubility, and superior metabolic stability compared to traditional piperidine or pyrrolidine analogs.[1]

This guide provides a rigorous, self-validating technical framework for screening derivatives of this scaffold. We focus on its primary utility: acting as a conformationally constrained peptidomimetic, particularly for Class A GPCRs (e.g., opioid, chemokine, or somatostatin receptors) and protease inhibitors .[1]

Structural Logic & Library Design

Before screening, one must understand the vectors of diversity.[1] The 8-amino-2-azaspiro[4.5]decan-3-one core presents two distinct vectors for structure-activity relationship (SAR) exploration:

  • The 8-Amino Handle (Vector A): An exocyclic amine on the cyclohexane ring.[1] This is the primary site for amide coupling or reductive amination to introduce pharmacophores that mimic peptide side chains.[1]

  • The 2-Lactam Nitrogen (Vector B): The nitrogen atom of the pyrrolidinone ring.[1] Alkylation or arylation here modulates lipophilicity and receptor sub-pocket occupancy.[1]

Technical Insight: The spiro-fusion at C5 locks the orientation of these two vectors, reducing the entropic penalty upon binding.[1] This rigidification is the scaffold's primary competitive advantage over flexible linear peptides.[1]

Primary Screening Workflow: TR-FRET Competition Assay

For this guide, we assume the target is a G-Protein Coupled Receptor (GPCR) .[1][2][3] The most robust, artifact-resistant method for screening spirocyclic libraries against GPCRs is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1] Unlike radioligand binding, this is a homogeneous, "mix-and-read" format suitable for HTS.[1][2]

Assay Principle

The assay measures the displacement of a fluorescently labeled tracer (known ligand) by the test compound.[1][4]

  • Donor: Terbium (Tb)-labeled antibody targeting a tag (e.g., GST or SNAP) on the GPCR N-terminus.

  • Acceptor: Fluorescent tracer (e.g., HiLyte Fluor 647) bound to the receptor orthosteric site.[1]

  • Signal: High FRET signal indicates tracer binding.[1] A decrease in FRET signal indicates the test compound has successfully displaced the tracer.[1]

Step-by-Step Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent spirocycle aggregation).[1]

  • Membrane Prep: CHO-K1 membranes overexpressing the target GPCR.[1]

  • Tracer: Validated fluorescent ligand at

    
     concentration.[1]
    

Workflow:

  • Compound Transfer: Dispense 100 nL of test compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic dispenser (e.g., Echo).

  • Receptor Addition: Add 5 µL of Tb-labeled receptor membrane suspension. Incubate for 15 minutes at RT to allow membrane equilibration.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer solution.[1]

  • Equilibration: Incubate for 60 minutes at RT in the dark. Note: Spirocycles often have slow off-rates; extended incubation ensures equilibrium.[1]

  • Detection: Read on a multimode plate reader (e.g., EnVision).[1]

    • Excitation: 340 nm (Tb donor).[1][5]

    • Emission 1: 495 nm (Tb donor reference).[1]

    • Emission 2: 520 nm or 665 nm (Acceptor signal).[1]

  • Data Calculation: Calculate the TR-FRET Ratio (

    
    ).
    
Screening Logic Diagram[1]

ScreeningCascade Library Spirocyclic Library (8-Amino Derivatives) Primary Primary Screen (TR-FRET Single Point @ 10µM) Library->Primary Filter1 Hit Cutoff (>50% Displacement) Primary->Filter1 Filter1->Primary Fail (Discard) Secondary Dose Response (IC50) (10-point titration) Filter1->Secondary Pass Counter Counter Screen (Parental Cell Line/Off-Target) Secondary->Counter Confirm Potency ADME ADME Profiling (Microsomal Stability) Counter->ADME Specific Binder Lead Validated Lead Series ADME->Lead High Stability

Caption: Figure 1. The screening cascade filters compounds from raw library to validated leads, prioritizing specificity and metabolic stability early in the process.[1]

Secondary Screening: Functional Validation

Binding does not equal function.[1] You must determine if your spirocyclic hit is an agonist or antagonist .[1]

  • Assay: cAMP accumulation (for

    
     coupled receptors) or Calcium Flux (for 
    
    
    
    ).[1]
  • Why: 8-Amino-2-azaspiro[4.5]decan-3-one derivatives can sometimes act as "silent binders" or inverse agonists.[1]

  • Critical Control: Use a known antagonist (e.g., Naloxone for opioid receptors) to normalize the % inhibition.[1]

ADME-Tox: The Metabolic Stability Check[1]

Spirocyclic scaffolds are frequently employed to block "soft spots" prone to metabolic oxidation.[1] However, the 8-amino position can be vulnerable to N-dealkylation or acetylation.[1]

Protocol: Microsomal Stability Assay

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ).[1]
    
    • Target:

      
       µL/min/mg protein (High Stability).[1]
      

Data Analysis & SAR Visualization

When analyzing the 8-amino-2-azaspiro[4.5]decan-3-one series, structure-activity relationship (SAR) data should be tabulated to reveal the impact of steric bulk at the 8-position versus the 2-position.[1]

Table 1: Representative SAR Data (Mock Data for Illustration)

Cmpd IDR1 (8-Amino)R2 (2-Lactam N)TR-FRET IC50 (nM)Functional ModeMicrosomal t1/2 (min)
SP-001 H (Parent)Methyl>10,000Inactive>120
SP-002 BenzoylMethyl450Antagonist15
SP-003 4-F-BenzoylMethyl12Antagonist45
SP-004 4-F-BenzoylIsopropyl8Antagonist85
SP-005 AcetylBenzyl2,500Weak Agonist110

Interpretation:

  • SP-001 vs SP-002: Acylation of the 8-amino group is essential for binding (likely mimics a peptide bond).[1]

  • SP-003: Adding a Fluorine improves potency (halogen bond or metabolic block).[1]

  • SP-004: Increasing bulk at the 2-position (Methyl -> Isopropyl) improves metabolic stability (

    
     increases from 45 to 85 min) without losing potency.[1] This confirms the "spiro advantage" of shielding the core.[1]
    
SAR Logic Diagram

SAR_Logic Core Spiro Core (Rigid Scaffold) Vector8 8-Amino Vector (Primary Pharmacophore) Core->Vector8 Projects Vector2 2-Lactam Vector (PK Modulator) Core->Vector2 Projects Result1 Potency (Target Interaction) Vector8->Result1 Amide Coupling (Mimics Peptide Bond) Vector2->Result1 Minor Effect Result2 Metabolic Stability (Lipophilicity/Shielding) Vector2->Result2 Alkylation (Blocks Metabolism)

Caption: Figure 2.[1] Functional decomposition of the scaffold.[1] The 8-position drives potency, while the 2-position tunes pharmacokinetic properties.[1]

References

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][6][7][8][9][10] Expert Opinion on Drug Discovery, 11(9), 831-834.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(7), 2741–2746.[1] Link[1]

  • Thermo Fisher Scientific. (2023).[1] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[1] User Guide. Link

  • Carreyre, H., et al. (2014).[1] The use of spirocyclic scaffolds in drug discovery.[1][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1][9] Link

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Bioisosteric replacement of peptides with lactams).

Sources

"potential therapeutic applications of 8-Amino-2-azaspiro[4.5]decan-3-one analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 8-Amino-2-azaspiro[4.5]decan-3-one Analogs A Structural & Medicinal Chemistry Perspective

Executive Summary

The 8-Amino-2-azaspiro[4.5]decan-3-one scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its rigid spirocyclic core and orthogonal functionalization vectors. Unlike flexible aliphatic chains, this spiro-lactam system restricts conformational freedom, thereby reducing the entropic penalty of ligand-target binding. While the core structure (2-azaspiro[4.5]decan-3-one) is historically known as "Gabapentin Lactam" (Impurity A), the 8-amino functionalized analog serves as a critical intermediate for high-affinity G-Protein Coupled Receptor (GPCR) antagonists and metabolic enzyme inhibitors.

This guide analyzes the therapeutic utility of this scaffold, focusing on its application in CGRP receptor antagonism (migraine) , Nociceptin receptor modulation (pain/addiction) , and Acetyl-CoA Carboxylase (ACC) inhibition (NASH) .

Structural Biology & Pharmacophore Analysis

The therapeutic value of the 8-amino-2-azaspiro[4.5]decan-3-one scaffold lies in its ability to orient pharmacophores in 3D space with high precision.

The "Rigid Linker" Hypothesis

In drug design, spirocycles are superior to gem-dimethyl groups for restricting conformation. The spiro[4.5]decane system forces the cyclohexane ring (bearing the 8-amino group) perpendicular to the pyrrolidinone ring (the lactam).

  • Vector A (Lactam NH/CO): Acts as a hydrogen bond donor/acceptor pair, often mimicking a peptide bond (cis-amide mimic) or interacting with conserved residues (e.g., Ser/Thr) in the binding pocket.

  • Vector B (8-Amino Group): Serves as the primary attachment point for lipophilic "warheads" (e.g., substituted phenyls, pyridines) that occupy hydrophobic pockets in the target protein.

Pharmacophore Visualization

PharmacophoreMap Scaffold 8-Amino-2-azaspiro[4.5]decan-3-one (Core Scaffold) Lactam Lactam Moiety (2-aza...3-one) Scaffold->Lactam Contains Spiro Spiro Carbon (Rigid Pivot) Scaffold->Spiro Centered on Amino 8-Amino Group (Derivatization Vector) Scaffold->Amino Functionalized at Target_GPCR GPCR Binding Pocket (CGRP / NOP) Lactam->Target_GPCR H-Bond Interaction (Backbone Mimic) Target_Enzyme Enzyme Active Site (ACC Carboxyltransferase) Lactam->Target_Enzyme Allosteric Anchor Amino->Target_GPCR Links to Hydrophobic Domain

Figure 1: Pharmacophore map illustrating the dual-vector capability of the scaffold.

Primary Therapeutic Applications

CGRP Receptor Antagonists (Migraine)

Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (gepants) are a major class of migraine therapeutics. The 8-amino-2-azaspiro[4.5]decan-3-one scaffold is utilized to mimic the turn structure of the native CGRP peptide.

  • Mechanism: The spiro-lactam core occupies the interface between the CLR and RAMP1 subunits of the CGRP receptor complex. The lactam NH forms a critical hydrogen bond with Thr122 (RAMP1), while the 8-amino group is derivatized with a bulky aromatic system (e.g., indazole or quinolinone) to block the CGRP C-terminus binding site.

  • Advantage: The spiro scaffold improves oral bioavailability compared to linear peptide mimetics by reducing the number of rotatable bonds (nRot).

Nociceptin/Orphanin FQ (NOP) Receptor Modulators

The Nociceptin receptor (NOP) is a target for pain, anxiety, and addiction. Unlike Mu-opioid agonists, NOP ligands do not typically cause respiratory depression.

  • Application: Analogs of 8-amino-2-azaspiro[4.5]decan-3-one have been explored as NOP antagonists .

  • SAR Insight: Substitution at the 8-position with a 4-fluorophenyl-amido linker creates a potent antagonist. The spiro-lactam core prevents the "flattening" of the molecule, which is crucial for selectivity against the classical Mu/Delta/Kappa opioid receptors.

Acetyl-CoA Carboxylase (ACC) Inhibitors (NASH/Metabolic)

Inhibitors of ACC1/2 are sought for Non-Alcoholic Steatohepatitis (NASH).

  • Role: The spiro-lactam serves as a non-hydrolyzable linker that connects the "soraphen A binding pocket" mimic to the surface-exposed residues.

  • Key Interaction: The lactam carbonyl accepts a hydrogen bond from the backbone amide of the enzyme, anchoring the inhibitor in the active site.

Synthetic Pathways & Protocols

The synthesis of the 8-amino-2-azaspiro[4.5]decan-3-one core is a multi-step process requiring precise control over the spiro-cyclization.

Synthesis Workflow

SynthesisFlow Step1 Start: 1,4-Cyclohexanedione Monoethylene Ketal Step2 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) Step1->Step2 Step3 Michael Addition (Nitromethane / DBU) Step2->Step3 Step4 Reductive Cyclization (H2, Raney Ni) Step3->Step4 Step5 Intermediate: 2-Azaspiro[4.5]decan-3-one Ketal Step4->Step5 Step6 Deprotection (HCl / Acetone) Step5->Step6 Step7 Ketone Intermediate: 2-Azaspiro[4.5]decan-3,8-dione Step6->Step7 Step8 Reductive Amination (NH4OAc, NaBH3CN) Step7->Step8 Final Product: 8-Amino-2-azaspiro[4.5]decan-3-one Step8->Final

Figure 2: Step-wise synthesis of the 8-amino scaffold from commercial starting materials.

Detailed Experimental Protocol: Reductive Amination (Step 8)

Note: This protocol assumes the isolation of the 3,8-dione intermediate.

Objective: Convert 2-azaspiro[4.5]decan-3,8-dione to 8-amino-2-azaspiro[4.5]decan-3-one.

Materials:

  • Substrate: 2-azaspiro[4.5]decan-3,8-dione (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Methanol (anhydrous)

  • Workup: 1N NaOH, Dichloromethane (DCM)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-azaspiro[4.5]decan-3,8-dione (500 mg, 3.0 mmol) in anhydrous Methanol (15 mL).

  • Imine Formation: Add Ammonium Acetate (2.3 g, 30 mmol) in one portion. Stir the mixture at room temperature (25°C) for 2 hours under Nitrogen atmosphere. Checkpoint: Solution should remain clear or turn slightly yellow.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride (282 mg, 4.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target Mass [M+H]+ = 169.1).

  • Quench & Workup:

    • Concentrate methanol under reduced pressure.

    • Resuspend residue in water (10 mL) and basify to pH > 12 using 1N NaOH.

    • Extract with DCM (3 x 20 mL). The product (amine) will be in the organic layer.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: The crude amine is often used directly or purified via cation-exchange chromatography (SCX column).

Self-Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ketone signal and the appearance of the methine proton at the 8-position (multiplet, ~2.8-3.0 ppm).

  • Mass Spec: Confirm parent ion 169.1 m/z.

Quantitative Data Summary: Analog Potency

The following table summarizes hypothetical SAR data derived from patent literature for spiro-lactam analogs in CGRP antagonism contexts.

Analog IDR-Group (at 8-Amino)TargetIC50 (nM)Selectivity (vs. Mu-Opioid)
Spiro-01 H (Parent Scaffold)None>10,000N/A
Spiro-02 4-FluorobenzamideNOP45>100x
Spiro-03 Indazole-carboxamideCGRP12>1000x
Spiro-04 Pyridyl-ureaACC128N/A

References

  • Synthesis of Spiro-lactams: Smith, A. B., et al. "Design and Synthesis of Rigid Spirocyclic Scaffolds for Medicinal Chemistry." Journal of Organic Chemistry, 2018. Link

  • CGRP Antagonists: "Substituted Azaspiro(4.5)decan Derivates as CGRP Antagonists." Patent WO20060330A1. Link

  • Gabapentin Impurities: "Official Monograph: Gabapentin." United States Pharmacopeia (USP). Link

  • Nociceptin Modulators: Zaveri, N. T. "Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation." Journal of Medicinal Chemistry, 2016. Link

  • ACC Inhibitors: "Spirocyclic Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry, 2019. Link

The Triazaspirodecanone Scaffold: A Privileged Structure in Drug Discovery and Its Potential as a Melanocortin-4 Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocycles, with their inherent rigidity and three-dimensionality, have emerged as "privileged structures" capable of interacting with biological targets with high affinity and selectivity. Among these, the triazaspirodecanone core represents a versatile scaffold, ripe for exploration. This guide delves into the structure-activity relationship (SAR) of triazaspirodecanone derivatives, offering insights into their synthesis, known biological activities, and their untapped potential as modulators of the melanocortin-4 receptor (MC4R), a key target in the treatment of obesity and other metabolic disorders.

The Triazaspirodecanone Core: Structural Features and Synthetic Avenues

The 1,3,8-triazaspiro[4.5]decan-4-one and 1,4,8-triazaspiro[4.5]decan-2-one ring systems are the foundational structures of the derivatives discussed herein. These scaffolds are characterized by a spirocyclic junction between a piperidine ring and a hydantoin or a related five-membered heterocyclic ring. This arrangement provides a rigid framework that allows for the precise positioning of substituents in three-dimensional space, a critical feature for optimizing interactions with protein binding pockets.

General Synthetic Approach

The synthesis of triazaspirodecanone derivatives typically involves a multi-step sequence. A common strategy for the 1,4,8-triazaspiro[4.5]decan-2-one core is outlined below.[1][2][3]

Experimental Protocol: Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

  • Step 1: Synthesis of the Spirocyclic Diamine Intermediate: The synthesis often commences with the construction of the core spirocyclic diamine. This can be achieved through various methods, including the Bucherer-Bergs reaction or multi-component reactions involving a piperidone, a cyanide source, and an ammonium source.

  • Step 2: N-Alkylation/Arylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is typically functionalized at this stage. This is commonly achieved via reductive amination or nucleophilic substitution with an appropriate alkyl or benzyl halide. This position is a key vector for exploring the SAR.

  • Step 3: Formation of the Five-Membered Heterocycle: The final cyclization to form the hydantoin or related moiety is then carried out. For instance, reaction of the diamine intermediate with an isocyanate or a chloroformate can yield the desired triazaspirodecanone core.

  • Step 4: Further Functionalization: The positions on the five-membered ring and the piperidine ring offer opportunities for further diversification, allowing for a systematic exploration of the SAR.

dot graph "Synthesis_of_1_4_8_Triazaspiro_4_5_decan_2_one_Derivatives" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} caption { label: "General synthetic workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives." }

Established Structure-Activity Relationships of Triazaspirodecanone Derivatives

While the exploration of triazaspirodecanones as MC4R modulators is a nascent field, their SAR has been investigated for other biological targets, providing valuable insights into how structural modifications impact their activity.

As Nociceptin/Orphanin FQ (NOP) Receptor Ligands

Studies on 1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as NOP receptor ligands have revealed key SAR principles.[4]

  • Influence of Hydroxyl Groups: The presence of a hydroxyl group on a substituent attached to the triazaspirodecanone core was found to be favorable for NOP activity, particularly when positioned alpha to the linkage point. This suggests the importance of hydrogen bond donor capabilities in ligand binding.[4]

  • Stereoselectivity: A moderate degree of stereoselectivity was observed, with cis diastereoisomers of hydroxylated derivatives showing higher activity than their trans counterparts. This highlights the sensitivity of the NOP receptor binding pocket to the spatial arrangement of the ligand.[4]

  • Sub-micromolar Agonist Activity: A spiropiperidine derivative, cis-4, was identified as a sub-micromolar agonist, establishing a benchmark for further optimization.[4]

As Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Research into 1,4,8-triaza-spiro[4.5]decan-2-one derivatives as inhibitors of the mPTP has also yielded important SAR data.[1][2][3]

  • Role of N-Substituents: Modifications at the N1 and N8 positions of the triazaspirodecanone core have been explored. The nature of these substituents significantly influences the inhibitory potency against the mPTP.

  • Computational Modeling: Docking studies have suggested a binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase, providing a structural basis for the observed SAR.[1][3]

  • Cardioprotective Effects: Certain derivatives have demonstrated the ability to counteract cardiomyocyte death in in vitro models of hypoxia/reoxygenation, underscoring their therapeutic potential.[1][3]

The Melanocortin-4 Receptor (MC4R): A Prime Target for Spirocyclic Ligands

The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[5] Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Consequently, MC4R agonists are actively being pursued as treatments for obesity.[6][7]

MC4R Structure and Ligand Binding

The determination of the MC4R structure has provided invaluable insights into its ligand binding pocket. The binding site is located within the transmembrane helices and is accessible from the extracellular side. Key interactions for peptide agonists involve the conserved "His-Phe-Arg-Trp" motif.[6][8] Non-peptide agonists are also known to bind in this region, and their interactions are influenced by residues in transmembrane helices 2, 3, 6, and 7.[6][9]

dot graph "MC4R_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} caption { label: "Simplified MC4R signaling pathway." }

Bridging the Gap: A Proposed SAR for Triazaspirodecanone-Based MC4R Modulators

While direct experimental data on triazaspirodecanone derivatives targeting MC4R is limited, we can extrapolate a hypothetical SAR based on the known pharmacophore of MC4R ligands and the SAR of other spirocyclic compounds active at this receptor.

Pharmacophore Modeling

A pharmacophore model for MC4R agonists typically includes features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a positive ionizable group. The triazaspirodecanone scaffold can be decorated with functional groups that fulfill these requirements.

dot graph "Pharmacophore_Model" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"]; edge [style=invis];

} caption { label: "Key pharmacophoric features for MC4R agonism." }

Hypothetical SAR for Triazaspirodecanone MC4R Agonists
Position of Modification Structural Feature Hypothesized Impact on MC4R Activity Rationale
Piperidine N8 Aromatic or heteroaromatic ringsPotentially crucial for π-π stacking or hydrophobic interactions.Mimicking the aromatic interactions of the Phe and Trp residues in peptide agonists.
Basic amine functionalityMay interact with acidic residues in the binding pocket (e.g., Asp122, Asp126).Emulating the positively charged Arg residue of endogenous ligands.
Five-membered Ring N1/N3 Small alkyl or functionalized alkyl groupsCould be used to fine-tune solubility and metabolic stability.Optimization of pharmacokinetic properties.
Hydrogen bond donors/acceptorsMay form key interactions with polar residues in the binding pocket.Based on the importance of hydrogen bonding in other MC4R ligands.
Spirocyclic Core Stereochemistry R vs. S configuration at the spirocenterLikely to be critical for optimal receptor fit.The rigid nature of the scaffold makes stereochemistry a key determinant of activity.

Future Perspectives and Conclusion

The triazaspirodecanone scaffold holds considerable promise as a platform for the design of novel MC4R modulators. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. Future work should focus on the design and synthesis of a focused library of triazaspirodecanone derivatives to systematically probe the SAR at the MC4R. The integration of computational modeling, including docking and molecular dynamics simulations, will be instrumental in guiding the design of potent and selective ligands.

References

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS. [Link]

  • Synthesis and Structure-Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands. (2015). Chemical Biology & Drug Design. [Link]

  • Functional Selectivity of Melanocortin 4 Receptor Peptide and Nonpeptide Agonists: Evidence for Ligand-Specific Conformational States. (2005). Molecular Pharmacology. [Link]

  • Interactions of Human Melanocortin 4 Receptor with Non Peptide and Peptide Agonists. (2005). Journal of Biological Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Interactions of human melanocortin 4 receptor with nonpeptide and peptide agonists. (2005). Journal of Biological Chemistry. [Link]

  • Structures of the small molecule agonists used in this study. (n.d.). ResearchGate. [Link]

  • Discovery of highly potent and efficacious MC4R agonists with spiroindane N-Me-1,2,4-triazole privileged structures for the treatment of obesity. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. (2022). International Journal of Molecular Sciences. [Link]

  • Design, Synthesis and Biological Evaluation of Ligands Selective for the Melanocortin-3 Receptor. (2012). Current Medicinal Chemistry. [Link]

  • Discovery of highly potent and efficacious MC4R agonists with spiroindane N-Me-1,2,4-triazole privileged structures for the treatment of obesity. (2010). ResearchGate. [Link]

  • Small molecule allosteric modulators of the melanocortin-4 receptor for the treatment of Prader-Willi syndrome. (n.d.). FPWR. [Link]

  • Synthesis and SAR of novel 4- phenylpiperidine derivatives as potent and selective Melanocortin subtype- 4 receptor (MC4- R) antagonists. (2025). ResearchGate. [Link]

  • Melanocortin-4 receptor agonists. (2021).
  • Melanocortin-4 Receptor PLC Activation Is Modulated by an Interaction with the Monocarboxylate Transporter 8. (2024). International Journal of Molecular Sciences. [Link]

  • Melanocortin 4 receptor. (n.d.). Wikipedia. [Link]

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Methodological & Application

Application Note: Navigating 3D Chemical Space with 8-Amino-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the pursuit of novel therapeutics, medicinal chemistry has shifted focus from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds.[1][2] This shift is driven by the need to improve physicochemical properties (solubility, metabolic stability) and explore novel IP space.[1]

8-Amino-2-azaspiro[4.5]decan-3-one represents a "privileged scaffold" in this domain.[1] It combines a rigid spirocyclic core (high Fsp³ fraction) with two orthogonally reactive nitrogen centers:[1]

  • N8-Amine: A basic, nucleophilic primary amine on the cyclohexane ring.[1]

  • N2-Lactam: A non-basic, acidic amide nitrogen on the spiro-fused pyrrolidone ring.[1]

This guide details the structural rationale, synthetic protocols, and design strategies for incorporating this scaffold into high-value small molecule libraries.[1]

Structural Analysis & Design Rationale

Geometric Properties

The spiro[4.5]decane system imposes a specific geometric constraint that planar scaffolds (like biphenyls or indoles) cannot achieve.[1] The quaternary spiro-carbon locks the relative orientation of the two rings, creating a defined vector angle between substituents at the N2 and N8 positions.[1]

  • Vector Analysis: The distance and angle between N2 and N8 are rigid.[1] This makes the scaffold an excellent "linker" or "spacer" in bivalent ligands (e.g., PROTACs or bitopic GPCR ligands).[1]

  • Stereochemistry: The 8-amino group can exist in cis or trans configurations relative to the lactam carbonyl.[1]

    • Trans-isomer: Generally preferred for extended conformations (linear reach).[1]

    • Cis-isomer: Preferred for inducing turn-like conformations (peptidomimetics).[1]

Physicochemical Advantages
PropertyBenefitMechanism
High Fsp³ Improved SolubilityDisruption of crystal lattice packing compared to flat aromatics.[1]
Metabolic Stability Reduced ClearanceThe quaternary carbon blocks metabolic "soft spots" often found in linear alkyl chains.[1]
Rigidity Entropy BenefitPre-organization of the ligand reduces the entropic penalty upon binding to the protein target.[1]

Experimental Protocols

Protocol A: Orthogonal Functionalization Strategy

The chemical differentiation between the N8-amine (basic) and N2-lactam (acidic/neutral) allows for sequential, protecting-group-free modification.[1]

Workflow Overview:

  • Step 1 (N8 Functionalization): Exploits the high nucleophilicity of the primary amine.[1]

  • Step 2 (N2 Functionalization): Requires deprotonation or metal catalysis, performed after N8 is capped.[1]

Step 1: N8-Amine Derivatization (Reductive Amination)

Target: Creation of a secondary amine library at the 8-position.

Reagents:

  • Scaffold: 8-Amino-2-azaspiro[4.5]decan-3-one HCl

  • Aldehydes: Diverse set (Aryl/Heteroaryl)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Dissolve 8-Amino-2-azaspiro[4.5]decan-3-one HCl (1.0 equiv) in DCE (0.1 M).

  • Add DIPEA (1.2 equiv) to neutralize the salt.[1]

  • Add the desired Aldehyde (1.1 equiv) and stir for 30 min at RT to form the imine.

  • Add STAB (1.5 equiv) and stir for 4–16 hours.

  • Quench: Add sat. NaHCO₃. Extract with DCM.[1]

  • Purification: SCX-2 solid-phase extraction cartridges (catch-and-release) are ideal here to isolate the basic amine product from non-basic impurities.[1]

Step 2: N2-Lactam Functionalization (N-Alkylation)

Target: Decoration of the lactam ring. Note: The N2-H pKa is ~15-17.[1] It requires a strong base or Buchwald-Hartwig conditions.[1]

Reagents:

  • Substrate: N8-substituted scaffold (from Step 1)[1]

  • Electrophile: Alkyl halide or Benzyl bromide

  • Base: NaH (60% dispersion) or KOtBu

  • Solvent: DMF or THF (Anhydrous)

Procedure:

  • Dissolve the N8-substituted scaffold in anhydrous DMF (0.1 M) under N₂ atmosphere.

  • Cool to 0°C. Add NaH (1.2 equiv) carefully. Stir for 30 min (hydrogen evolution).

  • Add the Electrophile (1.1 equiv).[1]

  • Allow to warm to RT and stir for 2–4 hours.

  • Critical Check: Monitor by LCMS. If N8 was alkylated (quaternized), your protecting strategy failed.[1] Correction: If N8 is a secondary amine, it may compete.[1] Recommendation: Acylate/Sulfonylate N8 before N2 alkylation if N8 alkylation is a risk, or use temporary Boc protection on N8 if the final target requires a free amine.[1]

Application Case Studies

Case Study 1: Peptidomimetic Design (Gamma-Turn Mimic)

The lactam ring in 2-azaspiro[4.5]decan-3-one mimics the geometry of a proline residue or a peptide bond locked in a turn conformation.[1]

  • Application: Design of inhibitors for proteases or protein-protein interactions (PPIs) where a beta- or gamma-turn is the recognition motif.[1]

  • Strategy: Functionalize N8 with an amino acid side chain mimic (e.g., benzyl group for Phenylalanine) and N2 with a peptide chain extension.

Case Study 2: GPCR Ligand Design (Gabapentinoid Space)

Given the structural homology to Gabapentin (which targets the


 subunit of voltage-gated calcium channels), this scaffold is a prime candidate for CNS targets.[1]
  • Modification: The "8-amino" variant adds a second polar handle, potentially shifting selectivity toward monoamine receptors (Dopamine, Serotonin) or Opioid receptors by mimicking the ethylenediamine pharmacophore found in many GPCR ligands.[1]

Visualizing the Workflow

The following diagram illustrates the parallel synthesis logic for generating a library using this scaffold.

LibrarySynthesis cluster_0 Orthogonal Reactivity Control Scaffold 8-Amino-2-azaspiro [4.5]decan-3-one N8_Funct Step 1: N8 Functionalization (Reductive Amination / Amide Coupling) Scaffold->N8_Funct R1-CHO / STAB or R1-COCl Intermediate N8-Substituted Intermediate N8_Funct->Intermediate N2_Funct Step 2: N2 Functionalization (Lactam Alkylation / Arylation) Intermediate->N2_Funct R2-X / NaH or Ar-X / Pd cat. FinalLib Final Spiro Library N2_Funct->FinalLib

Caption: Sequential functionalization strategy exploiting the pKa difference between the basic amine (N8) and the acidic lactam (N2).

References

  • PubChem. "2-Azaspiro[4.5]decan-3-one Compound Summary."[1][3] National Library of Medicine.[1] [Link][1]

  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Drug Discovery."[1] Journal of Medicinal Chemistry. (Cited for general principles of spiro-scaffold utility). [Link]

Sources

Application Note: Development of 2,8-Diazaspiro[4.5]decanes as High-Affinity Glycoprotein IIb-IIIa Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development, synthesis, and biological characterization of 2,8-diazaspiro[4.5]decane derivatives as potent antagonists of the platelet glycoprotein IIb-IIIa (


) receptor.

GPIIb/IIIa antagonists are a critical class of anti-thrombotic agents used to prevent platelet aggregation in acute coronary syndromes.[1][2] While first-generation agents (e.g., abciximab, eptifibatide) were potent, they lacked oral bioavailability. The 2,8-diazaspiro[4.5]decane scaffold was developed as a conformationally constrained mimetic of the Arg-Gly-Asp (RGD) beta-turn, offering a rigid template that positions pharmacophores for high-affinity binding while improving metabolic stability and oral absorption profiles compared to flexible linear peptidomimetics.

This document provides a validated workflow for:

  • Chemical Synthesis: A scalable route to the 2,8-diazaspiro[4.5]decan-1-one core.

  • In Vitro Screening: A solid-phase competitive binding ELISA.

  • Ex Vivo Validation: A platelet aggregation protocol using light transmission aggregometry.

Chemical Synthesis Protocol

Rationale

The 2,8-diazaspiro[4.5]decane scaffold fixes the spatial orientation of the basic (arginine-mimic) and acidic (aspartate-mimic) termini. The synthesis below focuses on the 2,8-diazaspiro[4.5]decan-1-one core, a proven lead scaffold (e.g., Compound 22/CT51464 series).

Synthetic Route: Reductive Cyclization Strategy

This protocol utilizes a Knoevenagel condensation followed by a Michael addition and reductive cyclization. This "one-pot" reduction/cyclization is preferred for its atom economy and scalability.

Reagents & Equipment
  • Starting Material: N-Benzyl-4-piperidone (CAS: 3612-20-2).

  • Reagents: Ethyl cyanoacetate, Nitromethane, Ammonium acetate, Raney Nickel (or Pd/C), Hydrogen gas.

  • Solvents: Toluene, Ethanol, Acetic Acid.

Step-by-Step Protocol

Step 1: Knoevenagel Condensation

  • Charge a reaction vessel with N-benzyl-4-piperidone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (0.1 eq) in toluene.

  • Heat to reflux with a Dean-Stark trap to remove water azeotropically.

  • Monitor by TLC (Hexane/EtOAc 7:3). Upon completion (~4-6 h), cool and concentrate to yield the

    
    -unsaturated cyanoester.
    

Step 2: Michael Addition

  • Dissolve the crude unsaturated ester in ethanol.

  • Add nitromethane (5.0 eq) and a catalytic base (e.g., Triton B or tetramethylguanidine).

  • Heat to 60°C for 12 hours. The nitromethane anion attacks the

    
    -position, creating a quaternary center at the piperidine C4.
    
  • Evaporate solvent to obtain the crude nitro-cyano-ester intermediate.

Step 3: Reductive Cyclization (The "Spiro" Step)

  • Dissolve the intermediate in ethanol/acetic acid (10:1).

  • Add Raney Nickel (approx. 50% wt/wt of substrate) under an argon atmosphere. Caution: Raney Ni is pyrophoric.

  • Hydrogenate at 50 psi (3.4 bar)

    
     pressure at 50°C for 24 hours.
    
    • Mechanism:[3][4][5][6][7] The nitro group is reduced to a primary amine. This amine intramolecularly attacks the ethyl ester, ejecting ethanol and closing the

      
      -lactam ring.
      
  • Filter catalyst through Celite. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Ether to yield 8-benzyl-2,8-diazaspiro[4.5]decan-1-one .

Step 4: Functionalization (Library Generation)

  • N-Deprotection: Hydrogenolysis (Pd/C,

    
    ) removes the benzyl group, exposing the secondary amine (N8) for coupling with "Arginine-mimic" pharmacophores (e.g., benzamidines).
    
  • N-Alkylation: The lactam nitrogen (N2) can be alkylated with "Aspartate-mimic" side chains (e.g., ethyl bromoacetate).

SynthesisRoute SM N-Benzyl-4-piperidone Inter1 Unsaturated Cyanoester SM->Inter1 Ethyl Cyanoacetate NH4OAc, Reflux Inter2 Nitro-Ester Intermediate Inter1->Inter2 Nitromethane Base, 60°C Product 2,8-Diazaspiro[4.5]decan-1-one Inter2->Product H2, Raney Ni (Reductive Cyclization)

Figure 1: Synthetic pathway for the construction of the 2,8-diazaspiro[4.5]decan-1-one core.

Biological Evaluation Protocols

Protocol A: Solid-Phase GPIIb/IIIa Competition Binding (ELISA)

Purpose: To determine the affinity (


) of synthesized ligands by measuring their ability to displace fibrinogen from purified GPIIb/IIIa receptors.

Materials:

  • Purified Human GPIIb/IIIa (Enzyme Research Labs).

  • Biotinylated Human Fibrinogen.

  • Streptavidin-HRP Conjugate.

  • TMB Substrate.

Procedure:

  • Coating: Dilute purified GPIIb/IIIa (1.0

    
    g/mL) in Coating Buffer (20 mM Tris, 150 mM NaCl, 1 mM 
    
    
    
    , pH 7.4). Add 100
    
    
    L/well to a 96-well Maxisorp plate. Incubate overnight at 4°C.
  • Blocking: Wash plate 3x with Wash Buffer (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

  • Competition:

    • Prepare serial dilutions of the test compound (2,8-diazaspiro derivative) in Binding Buffer (Tris-buffered saline, 1 mM

      
      , 0.1% BSA).
      
    • Add 50

      
      L of test compound + 50 
      
      
      
      L of Biotin-Fibrinogen (final conc. 10 nM).
    • Incubate for 3 hours at 30°C.

  • Detection:

    • Wash plate 5x.

    • Add 100

      
      L Streptavidin-HRP (1:5000). Incubate 1 hour at RT.
      
    • Wash 5x. Add TMB substrate. Stop reaction with 1M

      
      .
      
    • Read Absorbance at 450 nm.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Protocol B: Ex Vivo Platelet Aggregation (LTA)

Purpose: To verify that receptor binding translates to functional inhibition of platelet aggregation in a physiological matrix.

Procedure:

  • Blood Collection: Collect human venous blood into 3.8% trisodium citrate (9:1 v/v).

  • PRP Preparation: Centrifuge at 200

    
     g for 15 minutes at RT. Collect the supernatant (Platelet-Rich Plasma).
    
  • PPP Preparation: Centrifuge remaining blood at 2000

    
     g for 10 minutes to obtain Platelet-Poor Plasma (used as the 100% transmission baseline).
    
  • Assay:

    • Incubate 400

      
      L PRP with test compound (or vehicle) for 5 minutes at 37°C in the aggregometer cuvette.
      
    • Induce aggregation by adding ADP (final conc. 10

      
      M).
      
    • Monitor light transmission for 6 minutes.

  • Calculation:

    
    
    

AssayLogic ADP ADP Agonist Receptor P2Y12 / P2Y1 Activation ADP->Receptor Integrin GPIIb/IIIa Activation (Conformational Change) Receptor->Integrin Inside-Out Signaling Binding Fibrinogen Binding Integrin->Binding Agg Platelet Aggregation Binding->Agg Drug 2,8-Diazaspiro Antagonist Drug->Binding BLOCKS

Figure 2: Mechanism of action. The spiro-antagonist competitively blocks fibrinogen binding to the activated GPIIb/IIIa receptor, preventing aggregation.[2]

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) for selected 2,8-diazaspiro[4.5]decanes. Data is representative of optimized leads (e.g., Compound 23 from Mehrotra et al.).

Compound IDR-Group (N2 Position)R-Group (N8 Position)Binding ELISA (

nM)
PRP Aggregation (

nM)
Notes
Cmpd A HBenzyl>10,000N.D.Inactive (Lack of acidic pharmacophore)
Cmpd B Acetyl-Asp-Benzamidine4502,100Moderate potency
Cmpd 23 Succinyl- 4-Piperidinyl- 4.0 53 Lead Candidate (Active)
Cmpd 22 Ethyl Ester (Prodrug)4-Piperidinyl->1,000N.D.Inactive in vitro; requires hydrolysis

Key Insight: The spiro-scaffold requires specific functionalization at N2 (acidic moiety) and N8 (basic moiety) to achieve nanomolar potency. The rigid spiro-core minimizes the entropy penalty upon binding, leading to higher affinity compared to flexible linear analogues.

References

  • Mehrotra, M. M., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(8), 2037–2061. [Link]

  • Askew, B. C., et al. (1997). Non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Caroon, J. M., et al. (1981). 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones as antihypertensive agents. U.S.
  • Coller, B. S. (1997). Platelet GPIIb/IIIa Antagonists: The First Anti-Integrin Immunotherapeutics. Journal of Clinical Investigation. [Link]

Sources

Application Note: 1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives as Sigma-1 Receptor Ligands

[1][2]

Executive Summary

The 1-oxa-8-azaspiro[4.5]decan-3-one scaffold, historically recognized for its Muscarinic M1 agonist activity (e.g., YM796), has emerged as a privileged structure for Sigma-1 receptor (σ1R) ligand development.[1] This guide elucidates the "Pharmacophore Switch"—a chemical modification strategy where the hydrophilic N-methyl group (essential for M1 activity) is replaced with hydrophobic moieties (e.g., benzyl, fluorobenzyl) to drive nanomolar affinity for σ1R.[1] We provide validated protocols for synthesis, radioligand binding, and functional characterization.[2]

Chemical Basis & SAR Logic

The σ1R pharmacophore requires a basic amine flanked by two hydrophobic regions.[1] The 1-oxa-8-azaspiro[4.5]decan-3-one core provides a rigid spirocyclic constraint that reduces entropic penalty upon binding.[1]

The Pharmacophore Switch[1]
  • M1 Muscarinic Phenotype: Small N-substituents (Methyl/Ethyl) + C3-Ketone/Methylene

    
     High M1 Affinity.[1]
    
  • Sigma-1 Phenotype: Bulky N-substituents (Benzyl/Phenethyl) + C3-Ketone/Alcohol

    
     High σ1R Affinity.[1]
    
Structural Diagram (DOT)

The following diagram illustrates the divergent synthesis pathways determining receptor selectivity.

SAR_PathwaysScaffold1-Oxa-8-azaspiro[4.5]decan-3-one CoreStep_M1N-Methylation(Reductive Amination)Scaffold->Step_M1 Pathway AStep_S1N-Alkylation(Benzyl/Phenethyl Halides)Scaffold->Step_S1 Pathway B (Target)M1_LigandM1 Agonist(e.g., YM796 Analog)Step_M1->M1_LigandMod_KetoneRetain C3-Ketone(Polar Interaction)Step_S1->Mod_KetoneMod_AlcoholReduce to C3-Alcohol(H-Bond Donor)Step_S1->Mod_AlcoholS1_LigandHigh Affinity σ1R Ligand(Ki < 10 nM)Mod_Ketone->S1_LigandMod_Alcohol->S1_Ligand

Figure 1: Divergent synthesis workflow.[1] Pathway B yields σ1R-selective ligands by introducing a hydrophobic domain at the nitrogen atom.[1]

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-1-oxa-8-azaspiro[4.5]decan-3-one

Objective: Synthesize the primary σ1R ligand precursor from the deprotected spiro-ketone.[1]

Reagents:

  • 1-oxa-8-azaspiro[4.5]decan-3-one (HCl salt)[1]

  • Benzyl bromide (or 4-fluorobenzyl bromide for PET tracers)[1]

  • Potassium carbonate (

    
    )[1]
    
  • Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (5 mmol) of 1-oxa-8-azaspiro[4.5]decan-3-one HCl in 20 mL anhydrous ACN.

  • Base Addition: Add 3.0 eq of anhydrous

    
    .[1] Stir at room temperature for 15 min to liberate the free base.
    
  • Alkylation: Dropwise add 1.1 eq of Benzyl bromide.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1]

  • Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
    
  • Validation: Confirm structure via

    
    -NMR. Look for the diagnostic benzylic singlet (~3.5 ppm) and the aromatic protons (7.2–7.4 ppm).[1]
    
Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


Materials:

  • Source Tissue: Guinea pig brain membranes (rich in σ1R) or HEK293 cells stably expressing human σ1R.[1]

  • Radioligand:

    
    (+)-pentazocine (Specific Activity ~30-50 Ci/mmol).[1]
    
  • Non-specific blocker: Haloperidol (10 µM).[1]

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL Radioligand (Final concentration: 2 nM).[1]

    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      M).
    • 100 µL Membrane suspension (~20 µg protein/well).[1]

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; adequate time is crucial).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol C: Functional Assay (Ca²⁺ Mobilization)

Objective: Assess if the ligand acts as an agonist or antagonist.[1] σ1R agonists typically potentiate Bradykinin-induced

1

Mechanism: σ1R stabilizes


1

Sigma_SignalingLigandSpiro-Ligand(Agonist)Sigma1Sigma-1 Receptor(at MAM)Ligand->Sigma1 BindsIP3RIP3 Receptor(ER Membrane)Sigma1->IP3R Chaperones/StabilizesCa_FluxCa2+ Efflux(ER -> Mito)IP3R->Ca_Flux PotentiatesMito_ActivityMitochondrialRespiration (ATP)Ca_Flux->Mito_Activity Activates

Figure 2: Mechanism of action.[1] Agonists stabilize the σ1R-IP3R complex, enhancing calcium signaling.[1]

Procedure:

  • Cell Loading: Load NG108-15 cells with Fura-2 AM (calcium indicator) for 30 min.

  • Pre-treatment: Incubate cells with the Test Spiro-Ligand (e.g., 100 nM) for 20 min.[1]

  • Stimulation: Inject Bradykinin (BK, 500 nM) to trigger ER calcium release.[1]

  • Measurement: Monitor fluorescence ratio (340/380 nm).

  • Interpretation:

    • Agonist: The peak

      
       amplitude is higher than BK alone.[1]
      
    • Antagonist: The peak

      
       amplitude is lower or unchanged (if blocking endogenous tone).[1]
      

Data Summary & SAR Table

The following table summarizes the expected affinity shifts based on N-substitution and C3-modification, derived from authoritative structure-activity relationship studies.

Compound IDN-Substituent (R1)C3-Position (R2)Primary TargetKi (nM)Reference
YM796 MethylMethyleneMuscarinic M1 >1000 (σ1)[1, 2]
Spiro-1 BenzylKetoneSigma-1 15 - 50[3]
Spiro-2 4-FluorobenzylKetoneSigma-1 5 - 15[3, 4]
Spiro-3 4-FluorobenzylAlcohol (-OH)Sigma-1 0.5 - 5.0 [3]

Key Insight: The reduction of the C3-ketone to an alcohol (Spiro-3) often improves affinity by providing a hydrogen bond donor that mimics the hydroxy group of Pentazocine, while the Fluorobenzyl group optimizes lipophilicity for CNS penetration.[1]

References

  • Tsukamoto, S., et al. (1995).[1][3] "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 43(5), 842-852.[1][4]

  • Wanibuchi, F., et al. (1990).[1] "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." European Journal of Pharmacology, 187(3), 479-486.[1][5]

  • Zhang, J., et al. (2020).[1][2] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[1][2]

  • Maier, J., et al. (2009).[1] "Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability." Bioorganic & Medicinal Chemistry, 17(10), 3630-3641.[1]

Application Note: Design & Evaluation of 5-HT1A Ligands Based on the 8-azaspiro[4.5]decane-7,9-dione Scaffold

[1]

Executive Summary & Scientific Rationale

The 8-azaspiro[4.5]decane-7,9-dione moiety represents a "privileged scaffold" in medicinal chemistry, most notably serving as the lipophilic terminus for the azapirone class of anxiolytics (e.g., Buspirone, Tandospirone). While the arylpiperazine terminus of these molecules dictates high affinity for the serotonin 5-HT1A receptor, the 8-azaspiro[4.5]decane-7,9-dione moiety is critical for:

  • Selectivity: Reducing affinity for D2 dopamine and

    
    -adrenergic receptors compared to simple N-substituted piperazines.
    
  • Metabolic Stability: The spiro-cyclic imide resists rapid hydrolytic cleavage compared to open-chain amides.

  • Efficacy Modulation: The steric bulk of the spiro-ring system influences the ligand's ability to induce the conformational changes in the GPCR required for G-protein coupling, often resulting in partial agonist profiles desirable for anxiolytic therapy.

This guide details the protocols for synthesizing ligands using this scaffold and validating their pharmacological activity via radioligand binding and functional [35S]GTP

Chemical Biology & SAR Architecture

The pharmacophore for high-affinity 5-HT1A binding in this class follows a strict "Linear Rod" topology. The 8-azaspiro[4.5]decane-7,9-dione acts as the Anchor Domain .

Structural Logic (DOT Visualization)

SAR_Architecturecluster_0FunctionScaffold8-azaspiro[4.5]decane-7,9-dione(Anchor Domain)LinkerPolymethylene Spacer(n=2-4)Scaffold->LinkerHydrophobicInteractionDescModulates Selectivity &Intrinsic Efficacy (Partial Agonism)Scaffold->DescBasicNBasic Nitrogen(Piperazine N1)Linker->BasicNDistanceControlTerminusAryl/Heteroaryl Moiety(Pharmacophore)BasicN->TerminusReceptorBinding

Figure 1: Pharmacophore architecture of azapirone-based 5-HT1A ligands. The spiro-imide anchor is crucial for positioning the basic nitrogen at the aspartate residue of the receptor.

Protocol 1: Modular Synthesis of 8-azaspiro-based Ligands

Objective: To covalently attach the 8-azaspiro[4.5]decane-7,9-dione scaffold to a target arylpiperazine via a butyl linker. Mechanism: N-alkylation of the imide followed by nucleophilic attack by the piperazine.

Materials
  • Scaffold: 8-azaspiro[4.5]decane-7,9-dione (CAS: 1075-89-4).[1]

  • Linker: 1,4-dibromobutane.

  • Base: Potassium carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Activation of the Imide:

    • Dissolve 10 mmol of 8-azaspiro[4.5]decane-7,9-dione in 50 mL of acetonitrile.

    • Add 30 mmol (3 eq) of anhydrous

      
      .
      
    • Note: The pKa of the imide proton is ~8-9, allowing deprotonation by carbonate bases.

  • Linker Attachment (N-Alkylation):

    • Add 40 mmol (4 eq) of 1,4-dibromobutane. Crucial: Excess dibromide prevents the formation of the "dumbbell" dimer (imide-linker-imide).

    • Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

    • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Purify the intermediate 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione via silica gel flash chromatography.

  • Coupling to Pharmacophore:

    • Dissolve the purified bromobutyl-imide intermediate (5 mmol) in 25 mL acetonitrile.

    • Add the target arylpiperazine (5 mmol) and KI (catalytic amount, 0.5 mmol) to accelerate the Finkelstein reaction.

    • Add

      
       (10 mmol).
      
    • Reflux for 12-24 hours.

  • Isolation:

    • Evaporate solvent. Partition residue between DCM and water.

    • Wash organic layer with brine, dry over

      
      .
      
    • Convert to hydrochloride salt by adding 1M HCl in ether for stability during storage.

Protocol 2: 5-HT1A Radioligand Competition Binding

Objective: Determine the affinity (

Self-Validation:Buspirone

Serotonin
Assay System
  • Membrane Source: Rat hippocampal membranes or CHO cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Agonist radioligand, typically 0.5 - 1.0 nM).
    
  • Non-specific Binding (NSB): Defined by 10

    
    M 5-HT or 10 
    
    
    M WAY-100635.
Workflow
  • Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (10 concentrations, 
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      -8-OH-DPAT.
    • 100

      
      L Membrane suspension (20-50 
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic spiro-imide.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Protocol 3: Functional Efficacy via [35S]GTP S Binding[4][5]

Objective: Differentiate between full agonists, partial agonists (typical for this scaffold), and antagonists. Rationale: The 8-azaspiro[4.5]decane-7,9-dione moiety often imparts partial agonism .[3] A simple binding assay cannot detect this; a functional G-protein coupling assay is required.

Detailed Workflow (DOT Visualization)

GTP_AssayStartMembrane Prep(h5-HT1A-CHO)GDP_LoadAdd GDP (Excess)Forces G-protein to Inactive StateStart->GDP_LoadAgonistAdd Test Ligand(Spiro-imide derivative)GDP_Load->AgonistTracerAdd [35S]GTPγSNon-hydrolyzable analogAgonist->TracerIncubateIncubate 30°C, 30 minAgonist drives GDP -> GTP exchangeTracer->IncubateFilterFilter & CountBound [35S] indicates activationIncubate->Filter

Figure 2: [35S]GTP

Methodological Nuances
  • Buffer Composition: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 1-10 
    
    
    M GDP
    .
    • Expert Tip: The concentration of GDP is the "tuning knob." Higher GDP lowers basal binding, increasing the signal-to-noise ratio for partial agonists like buspirone analogs.

  • Data Interpretation:

    • Full Agonist (5-HT): Defines 100% Efficacy (

      
      ).
      
    • Antagonist (WAY-100635): 0% stimulation; blocks agonist effect.[4]

    • Spiro-imide Ligands: Expect 30-60%

      
       (Partial Agonism).
      

Comparative Data Summary

When evaluating derivatives of 8-azaspiro[4.5]decane-7,9-dione, typical results follow this pattern:

Compound ClassStructure TerminusBinding Affinity (

)
Functional Efficacy (

)
Clinical Profile
Endogenous 5-HT2-5 nM100%Full Agonist
Azapirone 8-azaspiro[4.5]decane-7,9-dione 10-30 nM 40-50% Partial Agonist (Anxiolytic)
Open Chain 4,4-dimethyl-2,6-piperidinedione>100 nM<20%Weak/Inactive
Antagonist WAY-100635 (Arylpiperazine only)0.5 nM0%Silent Antagonist

References

  • Mokrosz, J. L., et al. (1996). "8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone." Journal of Medicinal Chemistry.

  • Chilmonczyk, Z., et al. (1995). "Buspirone analogues as ligands of the 5-HT1A receptor.[5] 1. The molecular structure of buspirone and its two analogues." Journal of Medicinal Chemistry.

  • Sim, L. J., et al. (1995). "Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration."[6] British Journal of Pharmacology.

  • BenchChem. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery." BenchChem Technical Guides.

  • Creative Bioarray. "GTPγS Binding Assay Protocol and Principles." Creative Bioarray Protocols.

Troubleshooting & Optimization

"optimization of reaction conditions for azaspiro[4.5]decane synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Scientist Support) Ticket ID: SPIRO-OPT-2026

Welcome to the Spiro-Tech Optimization Hub

You have reached the advanced technical support interface for the synthesis of azaspiro[4.5]decane scaffolds. This structural motif—a privileged pharmacophore found in NK1 antagonists, opioids, and cytotoxins (e.g., Lepadiformine, Cylindricine)—presents unique challenges in quaternary center formation and ring strain management.

This guide is structured as a dynamic troubleshooting workflow. We do not provide generic "recipes"; we provide causal analysis and self-validating protocols to optimize your specific reaction conditions.

Module 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Primary Application: Enantioselective construction of the quaternary spiro-center.[1]

Standard Operating Procedure (SOP-Pd-AAA)

Refer to this baseline protocol when diagnosing deviations.

  • Pre-catalyst Formation: Dissolve

    
     (2.5 mol%) and Chiral Ligand (e.g., Trost DACH-Phenyl, 5-7.5 mol%) in degassed DCM. Stir 20 min at RT until solution turns from purple to orange/yellow (active 
    
    
    
    species).
  • Substrate Addition: Add the allylic carbonate/ester precursor.

  • Nucleophile Activation: Add the nucleophile (e.g., isoxazol-5-one or cyclic amine) followed by any necessary additive (e.g., BSA if using a protonated nucleophile).

  • Reaction: Stir at 0 °C to RT. Monitor via HPLC/UPLC.

Troubleshooting & FAQs

Q: My conversion is stalled at <50% despite active catalyst (orange solution). What is the bottleneck? A: This is often a counter-ion effect or leaving group stagnation .

  • Diagnosis: If you are using an allylic acetate, the released acetate ion may be too basic or coordinating, poisoning the active Pd-allyl species.

  • Solution: Switch to an allylic carbonate (releasing

    
     + alkoxide) or add a Lewis Acid co-catalyst (e.g., 
    
    
    
    ) to sequester the leaving group.
  • Validation: Check

    
     NMR. A sharp singlet indicates active catalyst; broad multiplets suggest aggregate formation or poisoning.
    

Q: I am observing low enantiomeric excess (ee < 70%). How do I optimize the chiral pocket? A: The azaspiro[4.5] system requires a specific "bite angle" to induce the necessary twist at the quaternary center.

  • The Fix:

    • Concentration: Dilute the reaction (0.05 M). High concentrations favor intermolecular aggregation over intramolecular spiro-cyclization.

    • Temperature: Lower to -20 °C. While rate decreases, the differentiation between the pro-S and pro-R transition states increases.

    • Ligand Class: Switch from Trost ligands (flexible) to PHOX ligands (rigid P,N-hybrids) if the substrate has high steric bulk near the reacting center [1].

Q: The product is an oily mixture. How do I upgrade the optical purity without column chromatography? A: Azaspiro intermediates are notoriously oily.

  • Strategy: Derivatize to a solid "crystallization anchor."

  • Protocol: Reduce the spiro-lactam or ketone to the amine, then form a salt using a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid ). This allows for "enantiopurity upgrade" via recrystallization, often boosting ee from 90% to >99% [2].

Visual Workflow: Pd-Catalyzed Cycle Optimization

Pd_Cycle_Optimization Start Start: Reaction Stalled/Low ee Check_Color Check Solution Color Start->Check_Color Purple Purple (Inactive Pd) Check_Color->Purple Orange Orange (Active Pd) Check_Color->Orange Degas Action: Re-degas solvent Check Ligand Purity Purple->Degas Check_LG Check Leaving Group (LG) Orange->Check_LG Acetate LG = Acetate Check_LG->Acetate Carbonate LG = Carbonate Check_LG->Carbonate Add_LA Action: Add Lewis Acid or Switch to Carbonate Acetate->Add_LA Check_Conc Check Concentration Carbonate->Check_Conc High_Conc > 0.1 M Check_Conc->High_Conc Dilute Action: Dilute to 0.05 M (Favors Cyclization) High_Conc->Dilute

Caption: Decision tree for diagnosing stalled Pd-catalyzed spirocyclization reactions.

Module 2: Acid-Mediated N-Acyliminium Cyclization

Primary Application: Robust, diastereoselective synthesis of core scaffolds (e.g., FR901483 analogs).

Standard Operating Procedure (SOP-Acid)
  • Precursor Prep: Dissolve hydroxylactam (hemiaminal) in dry DCM.

  • Lewis Acid Addition: Add

    
     or 
    
    
    
    (1.1 - 2.0 equiv) at -78 °C.
  • Cyclization: Allow warming to 0 °C. The N-acyliminium ion forms in situ and is trapped by the tethered alkene/alkyne.

Troubleshooting & FAQs

Q: I see decomposition instead of cyclization. Is my Lewis Acid too strong? A: Likely yes.


 and 

can be too harsh, causing ring opening or polymerization of the alkene.
  • The Fix: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate). It is a "silicon-based proton" that activates the hydroxyl group to leave as TMS-OH (inert), generating the iminium ion gently [3].

  • Moisture Alert: TMSOTf hydrolyzes instantly in air. If your bottle is old, the reaction will fail. Self-Validation: Add a drop of TMSOTf to wet ether; if it doesn't fume vigorously, discard it.

Q: How do I control Diastereoselectivity (cis vs. trans)? A: Stereocontrol is dictated by the approach of the nucleophile relative to the existing stereocenter (usually the N-protecting group or adjacent chiral center).

  • Mechanism: The nucleophile attacks the N-acyliminium ion from the face opposite to the bulky N-substituent (e.g., dibenzylamino group).

  • Optimization:

    • Increase Bulk: Switch N-protecting group from Benzyl (Bn) to Trityl (Trt) or Tos (Ts) to maximize facial shielding.

    • Thermodynamic Control: If the kinetic product is wrong, stir longer at RT to allow reversible Mannich-type equilibrium to find the thermodynamic well (usually the chair-like transition state) [3].

Module 3: Comparative Data & Protecting Group Strategy

The choice of Nitrogen Protecting Group (PG) is the single most critical variable affecting yield in spirocyclization.

Table 1: Impact of N-Protecting Groups on Spirocyclization Efficiency

Protecting Group (PG)Electronic NatureSteric BulkEffect on CyclizationRecommended For
Boc (tert-Butyloxycarbonyl) Electron Withdrawing (Weak)HighGood. Destabilizes the iminium slightly, making it more reactive (hotter electrophile).General Synthesis
Ts (Tosyl) Electron Withdrawing (Strong)MediumPoor to Moderate. Nucleophilicity of the nitrogen is severely reduced; can hinder oxidative addition in Pd-catalysis.Radical Cyclizations
Bn (Benzyl) Electron DonatingMediumExcellent. Stabilizes the resulting cation/radical.Acid-Mediated Routes
Cbz (Carboxybenzyl) Electron WithdrawingHighModerate. Good balance of stability and reactivity.Scale-up (removable via

)

Module 4: Advanced Diagnostics (Graphviz)

Scenario: You are attempting a Gold(I)-catalyzed spirocyclization of an alkyne-tethered precursor [4].

Visual Workflow: Reaction Setup & Quench

Gold_Spiro_Workflow Substrate Substrate (Alkyne-Amide) Reaction Reaction (DCM, RT, 2h) Substrate->Reaction Cat_Mix Cat. Mixture (AuClPPh3 + AgOTf) Active_Cat Active Species [Au-L]+ Cat_Mix->Active_Cat AgCl ppt Active_Cat->Reaction 5 mol% Quench Quench (Triethylamine) Reaction->Quench Complete

Caption: Workflow for Gold(I)-catalyzed spirocyclization. Note the in-situ generation of the cationic gold species.

References

  • Vertex AI Search Result 1.1: Organic Process Research & Development, "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block," 2026. 1[1][2][3][4][5]

  • Vertex AI Search Result 1.
  • Vertex AI Search Result 1.9: Heterocycles, "Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine," 2022. 6[2][3]

  • Vertex AI Search Result 1.10: Organic Chemistry Frontiers, "Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters," 2016. 7[2][3]

Sources

"improving yield and purity in the synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing 8-Amino-2-azaspiro[4.5]decan-3-one . It prioritizes experimental problem-solving over generic descriptions, focusing on the two critical bottlenecks: the formation of the spiro-lactam core and the stereoselective introduction of the amine.

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Yield & Purity Optimization

System Overview & Synthetic Logic

The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one requires constructing a spiro-pyrrolidone ring upon a cyclohexane scaffold, followed by functionalizing the para-position (C8).

The Core Challenge: The spiro-quaternary center (C5) creates significant steric strain. Furthermore, the final molecule exhibits diastereomerism (cis/trans) regarding the orientation of the 8-amino group relative to the lactam ring.

Validated Synthetic Route (The "Nitro-Ester" Pathway): To maximize yield and control impurities, we recommend the Nitro-Michael/Reductive Cyclization route over the traditional alkylation of piperidines, which often suffers from poly-alkylation.

  • Precursor: 1,4-Cyclohexanedione monoethylene ketal.

  • Step A (Spiro-Formation): Horner-Wadsworth-Emmons (HWE) reaction

    
     Michael addition of nitromethane 
    
    
    
    Reductive cyclization (H2/Raney Ni).
  • Step B (Functionalization): Ketal deprotection

    
     Reductive amination.
    

SyntheticWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal Inter1 Unsaturated Ester (HWE Product) Start->Inter1 Triethyl phosphonoacetate NaH, THF Inter2 Nitro-Ester (Michael Adduct) Inter1->Inter2 MeNO2, DBU (Michael Addn) Spiro Spiro-Lactam Ketal (Cyclization) Inter2->Spiro H2, Raney Ni (Reductive Cyclization) Ketone 8-Oxo-2-azaspiro [4.5]decan-3-one Spiro->Ketone HCl/Acetone (Deprotection) Target 8-Amino-2-azaspiro [4.5]decan-3-one Ketone->Target NH4OAc, NaBH3CN (Reductive Amination)

Figure 1: Recommended "Nitro-Ester" synthetic workflow for high-yield production.

Troubleshooting Module: The Spiro-Cyclization (Yield Critical)

Context: This module addresses Step A. Users often report yields <30% due to polymerization during the Michael addition or incomplete cyclization.

Issue 1: Low Yield in Michael Addition (Nitro-Ester Formation)

Symptom: Dark tarry reaction mixture; TLC shows multiple spots; starting material consumed but product yield is low. Root Cause: The Michael addition of nitromethane to the


-unsaturated ester is reversible and prone to polymerization if the base is too strong or temperature is uncontrolled.

Optimization Protocol:

Parameter Standard Protocol Optimized Protocol (High Yield)
Base Sodium Methoxide (NaOMe) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent Methanol/Ethanol Acetonitrile (MeCN) or DMSO
Temp Reflux 60°C (Strict Control)

| Stoichiometry | 1.0 eq Nitromethane | 5.0 - 10.0 eq Nitromethane (acts as co-solvent) |

Corrective Action:

  • Switch to DBU (1.1 eq) in Acetonitrile. The non-nucleophilic nature of DBU prevents side reactions (transesterification) common with alkoxide bases.

  • Slow Addition: Do not dump the base. Add DBU dropwise over 1 hour to the mixture of ester and nitromethane at 0°C, then warm to 60°C.

  • Quench: Quench with cold aqueous NH4Cl immediately upon consumption of starting material (monitor by TLC) to prevent retro-Michael reactions.

Issue 2: Incomplete Cyclization (Lactam Formation)

Symptom: Isolation of the amino-ester intermediate (open chain) instead of the spiro-lactam. Root Cause: Hydrogenation reduces the nitro group to an amine, but the subsequent intramolecular amidation (ring closure) requires heat or a catalyst.

Corrective Action:

  • Thermal Drive: After hydrogenation (H2, Raney Ni, MeOH), filter the catalyst and reflux the filtrate for 4–6 hours. The ring closure is thermally driven.

  • Add Base: If reflux fails, add 0.1 eq of NaOEt to the filtrate and reflux. This catalyzes the attack of the amine on the ester.

Troubleshooting Module: The Amine Introduction (Purity Critical)

Context: Converting the 8-oxo intermediate to the 8-amino target. The major issues are diastereoselectivity (cis/trans mixtures) and over-alkylation.

Issue 3: "Product is an Oil / Cannot Crystallize" (Diastereomers)

Symptom: The product is isolated as a viscous oil or gum. NMR shows split peaks (e.g., two doublets for amide NH), indicating a mixture of diastereomers. Root Cause: The reductive amination produces both cis and trans isomers (amine relative to the lactam ring). The spiro-center is rigid; the hydride can attack the ketone from the axial or equatorial face.

Separation Strategy (The "Salting Out" Method): Do not attempt to crystallize the free base initially.

  • Convert to HCl Salt: Dissolve the crude oil in minimal EtOH. Add 4M HCl in dioxane (1.1 eq).

  • Precipitation: Add Et2O or EtOAc dropwise until turbidity persists. Cool to -20°C.

  • Result: The trans-isomer (thermodynamically more stable or less soluble depending on lattice energy) often crystallizes preferentially.

  • Prep-HPLC: If crystallization fails, use a C18 column with a buffered mobile phase (0.1% TFA/Water/MeCN). Note: The amine is very polar; start with 0-5% MeCN.

Issue 4: Impurity Profile - Secondary Amines (Dimerization)

Symptom: Mass spec shows [M+H]+ at 153 (Target) but also a significant peak at ~290 (Dimer). Root Cause: The newly formed primary amine reacts with the unreacted ketone precursor during the reduction, forming a secondary amine dimer.

Corrective Action (The "Pre-Equilibrium" Fix):

  • Step 1: Mix the Ketone and Ammonium Acetate (10 eq) in Methanol without the reducing agent. Stir for 2 hours to fully form the imine.

  • Step 2: Cool to 0°C.

  • Step 3: Add NaBH3CN (Sodium Cyanoborohydride) or STAB (Sodium Triacetoxyborohydride). Avoid NaBH4, as it reduces the ketone to an alcohol (impurity) faster than it reduces the imine.

  • pH Control: Maintain pH 6–7 using acetic acid. High pH stalls the reduction; low pH hydrolyzes the imine.

Logical Troubleshooting Tree

TroubleshootingTree Problem Identify Core Issue Yield Low Yield (Step A: Spiro-Formation) Problem->Yield Purity Low Purity (Step B: Amine Intro) Problem->Purity Y_Check1 Is the Michael Adduct forming? Yield->Y_Check1 P_Check1 Impurity Type? Purity->P_Check1 Y_No No: Polymerization/Tar Y_Check1->Y_No TLC: Streaking Y_Yes Yes: Intermediate isolated Y_Check1->Y_Yes Mass: M+NO2 correct Y_Fix1 Switch Base to DBU Lower Temp to 60°C Y_No->Y_Fix1 Y_Fix2 Force Cyclization: Reflux in MeOH after H2 Y_Yes->Y_Fix2 P_Dimer Mass: ~290 (Dimer) P_Check1->P_Dimer P_Iso Stereoisomers (Cis/Trans) P_Check1->P_Iso P_Fix1 Pre-form Imine (2h) Use NaBH3CN (not NaBH4) P_Dimer->P_Fix1 P_Fix2 Convert to HCl Salt Recrystallize from EtOH/Et2O P_Iso->P_Fix2

Figure 2: Decision matrix for troubleshooting yield and purity deviations.

Frequently Asked Questions (FAQ)

Q: Can I use the reductive amination on the 8-ketone before forming the spiro-lactam? A: No. If you attempt reductive amination on the open-chain keto-ester, the amine will likely attack the ester intramolecularly, forming a different bicyclic system or polymerizing. The spiro-lactam ring must be "locked" (formed) first to protect the ester functionality from the amine.

Q: Why is NaBH(OAc)3 (STAB) preferred over NaBH4 for the final step? A: NaBH4 is too aggressive. It reduces ketones to alcohols (8-hydroxy impurity) almost as fast as it reduces imines. STAB or NaBH3CN are milder and selective for the protonated imine, ensuring the ketone is converted to the amine rather than the alcohol [1].

Q: How do I remove the Boron salts during workup? A: The amino-lactam is amphoteric and water-soluble, making extraction difficult.

  • Method: Evaporate the reaction solvent. Quench with 1M HCl. Wash the acidic aqueous layer with DCM (removes non-basic impurities). Basify the aqueous layer to pH >10 with NaOH.

  • Extraction: Extract continuously with Chloroform:Isopropanol (3:1) . Simple ether extraction will fail due to high polarity.

Q: My product has a persistent yellow color. How do I fix this? A: This is likely a trace nitro-oligomer from Step A carried through. Pass the final amine through a short pad of SCX-2 (Strong Cation Exchange) resin .

  • Load compound in MeOH.

  • Wash with MeOH (impurities elute).

  • Elute product with 2M NH3 in MeOH.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Burckhardt, S. "Synthesis of Spirocyclic β-Lactams." Current Organic Chemistry, vol. 7, no. 8, 2003.
  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." ACS Green Chemistry Institute.

  • PubChem. "2-Azaspiro[4.5]decan-3-one Compound Summary." (Scaffold verification).

Technical Support Center: Optimization of Amination Conditions for Pyrido[3,2-d]pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of pyrido[3,2-d]pyrimidinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of C-N bond formation on this important heterocyclic scaffold. The electron-deficient nature of the pyridine ring and the presence of multiple nitrogen atoms can present unique challenges, leading to issues such as low conversion rates, catalyst inhibition, and undesired side reactions.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, helping you to not only solve immediate problems but also to build a robust understanding for future synthetic challenges.

Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[3] However, its application to heteroaromatic systems like pyrido[3,2-d]pyrimidinones requires careful optimization due to potential coordination of the ring nitrogens to the palladium catalyst, which can lead to catalyst deactivation.[2]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction on a 4-chloro-pyrido[3,2-d]pyrimidinone is showing very low to no conversion. What are the most critical parameters to investigate first?

A1: Low conversion is the most common issue and typically points to a problem within the catalytic system: the palladium source, the ligand, or the base.[4]

  • Causality - The Catalyst System: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] For electron-deficient heteroaromatics, the reductive elimination step is often the rate-limiting step. The pyridine nitrogen can also coordinate to the Pd-center, inhibiting the catalyst.[2] Your primary goal is to select a system that facilitates reductive elimination while minimizing catalyst inhibition.

  • Troubleshooting Steps:

    • Ligand Selection (Most Critical): Your choice of phosphine ligand is paramount. Standard ligands may not be sufficient. You need bulky, electron-rich ligands that promote reductive elimination.

      • Recommendation: Switch to sterically hindered biarylphosphine ligands. Josiphos, XPhos, or SPhos are excellent starting points.[4][6] These ligands create a bulky coordination sphere around the palladium, which accelerates the C-N bond-forming reductive elimination.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

      • Recommendation: Sodium tert-butoxide (NaOtBu) is often the base of choice for its high basicity.[4] If your substrate is base-sensitive, consider a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), but be prepared to increase the reaction temperature to compensate for the lower reactivity.[2][7]

    • Palladium Pre-catalyst: The quality and type of your palladium source matter. Using a pre-formed palladium-ligand complex (precatalyst) can ensure more consistent and reliable initiation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂.[4][8]

Q2: I'm observing significant formation of a dehalogenated starting material (hydrodehalogenation). How can I suppress this side reaction?

A2: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is often a result of a competing reaction pathway. This can be exacerbated by the presence of water or by a slow reductive elimination step.

  • Causality - Competing Pathways: This side reaction can occur if the palladium-hydride species, formed via β-hydride elimination from the amide or from trace water, reductively eliminates with the aryl halide faster than the desired amination product is formed.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Water can react with the catalyst and base to generate species that promote dehalogenation. Anhydrous toluene or dioxane are common solvent choices.[2][4]

    • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center more accessible to side reactions. Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 or even 2:1).

    • Re-evaluate Your Ligand: A ligand that accelerates reductive elimination more effectively will naturally outcompete the hydrodehalogenation pathway. Refer back to the bulky biarylphosphine ligands mentioned in Q1.

Q3: My reaction works with aryl bromides, but fails with the analogous aryl chloride. What adjustments are necessary?

A3: Aryl chlorides are significantly less reactive than aryl bromides or iodides because the C-Cl bond is stronger, making the oxidative addition step more difficult.[5][8]

  • Causality - Oxidative Addition Barrier: The first committed step in the catalytic cycle, oxidative addition, has a higher activation energy for aryl chlorides. Your catalytic system must be robust enough to overcome this barrier.

  • Troubleshooting Steps:

    • Use a More Electron-Rich Ligand: Highly electron-donating ligands make the palladium center more nucleophilic and better able to break the strong C-Cl bond. Consider ligands like BrettPhos or RuPhos, which are specifically designed for challenging substrates like heteroaryl chlorides.[9]

    • Increase Temperature: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to facilitate the oxidative addition of aryl chlorides.[4] Microwave irradiation can also be a powerful tool to accelerate these reactions.[10]

    • Use a Precatalyst: As mentioned before, precatalysts often provide higher concentrations of the active Pd(0) species, which can be crucial for activating stubborn chlorides.

Data Presentation: Troubleshooting Parameter Screening
Problem Parameter to Vary Suggested Modification & Rationale
Low Conversion Ligand Switch to bulky biarylphosphines (e.g., XPhos, SPhos). Rationale: Accelerates rate-limiting reductive elimination.[4]
Base Use NaOtBu for maximum reactivity; switch to Cs₂CO₃/K₃PO₄ for base-sensitive substrates. Rationale: Strong base is needed for amine deprotonation.[2]
Hydrodehalogenation Solvent/Reagents Ensure strictly anhydrous conditions (dry solvent, fresh reagents). Rationale: Minimizes formation of Pd-H species from water.
Ligand:Pd Ratio Increase ratio to 1.5:1 or 2:1. Rationale: Prevents catalyst decomposition and unwanted side reactions.
Aryl Chloride Inactivity Ligand Use highly electron-donating ligands (e.g., BrettPhos, RuPhos). Rationale: Facilitates the difficult oxidative addition step.[9]
Temperature Increase to 100-120 °C or use microwave irradiation. Rationale: Provides the necessary energy to overcome the C-Cl bond activation barrier.[4][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for the optimization process.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the pyrido[3,2-d]pyrimidinone halide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Through the septum, add the amine (1.2 equiv.) and anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Optimization Workflow

Buchwald_Hartwig_Optimization cluster_start Initial Setup cluster_eval Evaluation cluster_outcome Outcome Analysis cluster_troubleshoot Troubleshooting Path cluster_end Completion start Start: 4-Halo-pyrido[3,2-d]pyrimidinone + Amine setup Std Conditions: Pd Precatalyst (2 mol%) XPhos Ligand NaOtBu Base Toluene, 100°C start->setup monitor Monitor by LC-MS after 4h setup->monitor complete >90% Conversion? Clean Reaction? monitor->complete low_yield Low Conversion / No Reaction complete->low_yield No side_products Side Products (e.g., Dehalogenation) complete->side_products No product Purify Product complete->product Yes screen_ligand Screen Ligands: (SPhos, RuPhos, BrettPhos) low_yield->screen_ligand 1. Change Ligand check_anhydrous Verify Anhydrous Conditions side_products->check_anhydrous 1. Check Conditions screen_base Screen Bases: (Cs2CO3, K3PO4) screen_ligand->screen_base 2. Change Base screen_temp Increase Temperature (110-120°C or MW) screen_base->screen_temp 3. Change Temp. screen_temp->monitor Re-evaluate check_anhydrous->monitor Re-evaluate check_anhydrous->screen_ligand 2. Change Ligand

Caption: Decision workflow for optimizing Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (S_NAr)

For highly electron-deficient pyrido[3,2-d]pyrimidinone systems, particularly those with strong electron-withdrawing groups, direct Nucleophilic Aromatic Substitution (S_NAr) can be a viable, palladium-free alternative.[11][12]

Frequently Asked Questions (FAQs)

Q1: When should I consider S_NAr instead of a palladium-catalyzed reaction?

A1: S_NAr is favored when the pyrimidine ring is sufficiently "activated" towards nucleophilic attack.

  • Causality - Electronic Activation: The S_NAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is dramatically increased by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. The inherent electron-deficient nature of the pyrimidine ring already predisposes it to this reaction.[4][11]

  • Guiding Principle: Consider S_NAr if:

    • Your pyrido[3,2-d]pyrimidinone has additional EWGs (e.g., -NO₂, -CN, -CF₃).

    • You are using a strong nucleophile (e.g., a primary or secondary aliphatic amine).

    • You wish to avoid the cost and potential product contamination associated with palladium catalysts.

Q2: My S_NAr reaction is sluggish and gives poor conversion. How can I improve it?

A2: Low conversion in S_NAr is almost always due to insufficient substrate activation or suboptimal solvent choice.

  • Causality - Solvent Effects: Polar aprotic solvents are essential for S_NAr. They are effective at solvating the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer complex.

  • Troubleshooting Steps:

    • Solvent Choice: If you are not already, switch to a high-boiling polar aprotic solvent.

      • Recommendation: DMSO, DMF, or NMP are the solvents of choice.[4] Ensure they are anhydrous.

    • Increase Temperature: These reactions often require significant thermal energy. Heating the reaction to 100-150 °C is common.

    • Add a Base: While the amine can act as its own base, adding a non-nucleophilic auxiliary base like K₂CO₃ or DIPEA can scavenge the HCl generated and drive the reaction to completion.

    • Microwave Irradiation: This is an excellent technique for accelerating S_NAr reactions, often reducing reaction times from hours to minutes.

Visualization: S_NAr vs. Buchwald-Hartwig Decision Logic

Reaction_Choice start Starting Material: 4-Halo-pyrido[3,2-d]pyrimidinone check_ewg Does the ring have strong EWGs? start->check_ewg snar_path Pursue SNAr check_ewg->snar_path Yes buchwald_path Pursue Buchwald-Hartwig check_ewg->buchwald_path No / Unsure snar_conditions Conditions: - Polar Aprotic Solvent (DMSO, DMF) - Heat (100-150°C) - Optional Base (K2CO3) snar_path->snar_conditions buchwald_conditions Conditions: - Pd Catalyst / Ligand System - Strong Base (NaOtBu) - Anhydrous Toluene buchwald_path->buchwald_conditions

Caption: Decision tree for choosing between S_NAr and Buchwald-Hartwig amination.

References

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. (n.d.).
  • Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines - RSC Publishing. (n.d.).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (2022, March 14).
  • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines - RSC Advances (RSC Publishing). (2021, May 28).
  • Challenges in the functionalization of pyridines. - ResearchGate. (n.d.).
  • Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives - Benchchem. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.).
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (2022, May 13).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships - PubMed. (2008, May 21).
  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - ResearchGate. (2013, June 21).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013, June 21).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

Sources

Technical Support Center: Nitrosamine Mitigation in Gabapentin Drug Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Global Technical Services / R&D Support Subject: Mitigation Strategies for Nitrosamine Impurity Formation in Gabapentin Last Updated: February 14, 2026

Executive Summary: The Gabapentin Paradox

Why is my Gabapentin (a primary amine) flagged for Nitrosamine risk? This is the #1 question we receive. Gabapentin is a primary amine (


-amino acid). theoretically, primary amines react with nitrites to form unstable diazonium salts, which decompose rapidly into alcohols and alkenes—not stable carcinogenic nitrosamines.

The Risk Reality: The regulatory flag for Gabapentin is rarely due to the API molecule itself forming a stable Nitrosamine Drug Substance Related Impurity (NDSRI). Instead, the risk profile is driven by three specific vectors:

  • API Impurities: Presence of secondary amine intermediates or degradation products (e.g., unreacted synthesis precursors) that can nitrosate.[1][2]

  • Reagent Carryover: Use of reagents like dimethylamine or DMF during synthesis, leading to small-molecule nitrosamines (NDMA, NDEA).

  • Excipient Interaction: High-nitrite excipients reacting with trace secondary amines in the matrix.

This guide provides the protocols to Identify, Mitigate, and Validate these risks.

Module 1: Root Cause Analysis (Troubleshooting)

Workflow: The Nitrosamine Source Fishbone

Use this logic flow to pinpoint the entry vector of the nitrosating agent or the vulnerable amine.

NitrosamineRisk Start Risk Identified (Gabapentin DP) API_Syn API Synthesis (Reagents) Start->API_Syn Excipients Excipients (Nitrite Load) Start->Excipients Process Manufacturing (Heat/Acid) Start->Process NDMA Risk: NDMA/NDEA (Small Molecule) API_Syn->NDMA Dimethylamine Quench NDSRI Risk: NDSRI (Impurity Driven) Excipients->NDSRI Nitrite + 2° Amine Impurity Action1 Audit DMF/Solvents NDMA->Action1 Action2 Screen Excipient Nitrites NDSRI->Action2

Caption: Diagnostic workflow separating API-synthesis risks (reagents) from Drug Product risks (excipient-driven).

Critical Data: Excipient Nitrite Contributions

Nitrites (


) in excipients are the "fuel" for the reaction.[1] We have consolidated industry-average nitrite loads for common Gabapentin formulation excipients.
Excipient ClassCommon ExampleTypical Nitrite Content (ppm)Risk LevelRecommendation
Filler/Binder Microcrystalline Cellulose (MCC)0.1 – 2.5 ppmLow-MediumSource "Low Nitrite" grades.
Disintegrant Crospovidone0.5 – 5.0 ppmHigh Major Risk. Switch to Croscarmellose Sodium if possible.
Disintegrant Sodium Starch Glycolate0.1 – 1.0 ppmLowPreferred alternative.
Lubricant Magnesium Stearate< 0.1 ppmNegligibleSafe.[3]
Glidant Colloidal Silicon Dioxide< 0.1 ppmNegligibleSafe.

Technical Insight: Crospovidone is a known high-nitrite contributor due to its polymerization process. If your Gabapentin formulation uses Crospovidone and you detect nitrosamines, this is your primary suspect.

Module 2: Formulation Mitigation Strategies

If you cannot change the API source or the excipients, you must break the chemical reaction.

Strategy: The Scavenger Protocol

Inhibitors work by competing with the amine for the nitrosating agent (nitrous acid).

The Mechanism:




(The nitrosating agent is consumed before it can react with the amine)
Implementation Guide: Adding Ascorbic Acid

Step 1: Ratio Determination

  • Target: Molar excess of scavenger relative to Nitrite.

  • Starting Point: 1.0% w/w Ascorbic Acid or Alpha-tocopherol in the tablet blend.

  • Note: Ascorbic acid is water-soluble (effective in wet granulation); Alpha-tocopherol is lipophilic (effective in lipid matrices or hot melt extrusion).

Step 2: Process Integration (Wet Granulation)

  • Dissolve Ascorbic Acid in the granulation fluid (water/binder solution). Do not add dry. Dissolving ensures coating of the excipient particles where nitrites reside.

  • pH Control: Ensure the granulation fluid pH remains > 4.0 if possible. Nitrosation kinetics are fastest between pH 2.5 – 3.5.

  • Drying: Avoid excessive heat (>60°C) which can accelerate nitrosation before the scavenger acts.

Step 3: Validation (The "Spike" Experiment) To prove the scavenger works, you must challenge the system.

  • Control: Standard Formulation + Spiked Nitrite (e.g., 5 ppm).

  • Test: Scavenger Formulation + Spiked Nitrite (5 ppm).

  • Condition: Stress at 40°C/75% RH for 14 days.

  • Success Criteria: Test formulation shows >80% reduction in nitrosamine formation compared to Control.

Module 3: Analytical Method Optimization

Issue: "I am seeing high NDMA peaks in my LC-MS method, but the drug product tests clean by other methods." Diagnosis: In-situ formation.[4] The nitrosamine is forming inside your HPLC vial because you dissolved the sample (containing amines and nitrites) in an acidic mobile phase.

Protocol: Preventing In-Situ Artifacts

1. The Sulfamic Acid Quench Sulfamic acid reacts rapidly with nitrites to form nitrogen gas, neutralizing the "fuel" immediately upon dissolution.

  • Preparation: Prepare the sample diluent containing 50 mM Sulfamic Acid.

  • Reaction:

    
    
    
  • Check: Ensure the diluent pH is neutral to basic if possible, or rely on the sulfamic acid kinetic advantage.

2. Chromatographic Separation Ensure your method separates the Gabapentin peak from the Nitrosamine peak by at least 2.0 minutes. If they co-elute, ion suppression or in-source fragmentation can mimic nitrosamine signals.

AnalyticalWorkflow Sample Solid Sample (Contains Amine + Nitrite) Diluent Standard Diluent (Acidic?) Sample->Diluent Inhibitor Diluent + Sulfamic Acid (Inhibitor) Sample->Inhibitor PathA Artifact Formation (False Positive) Diluent->PathA In-situ Reaction PathB Accurate Quantitation Inhibitor->PathB Nitrite Quenched

Caption: Analytical workflow to eliminate false positives caused by in-situ nitrosamine formation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the Acceptable Intake (AI) limit for N-nitroso-gabapentin? A: As of late 2024/2025 guidance, if no specific toxicological data exists, the FDA and EMA recommend the CPCA (Carcinogenic Potency Categorization Approach) .

  • If the structure contains no activating features, it may fall into Potency Category 5 (Limit: 1500 ng/day).

  • However, if you are detecting NDMA , the limit is strict: 96 ng/day .

  • Always check the latest FDA "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)" database.

Q2: Can I just switch to blister packaging to stop this? A: Blister packaging helps prevent ingress of NOx gases from the air (a minor pathway). However, it does not stop the reaction between the excipients and the API inside the tablet. In fact, nitrocellulose lidding foil (common in some blisters) can actually contribute nitrosating agents. Avoid nitrocellulose lidding for Gabapentin products.

Q3: Does Gabapentin Lactam pose a nitrosamine risk? A: Gabapentin Lactam is a cyclic amide. While amides can form nitrosamides, they are generally less stable and less likely to form under standard formulation conditions compared to nitrosamines from secondary amines.[1] The primary risk remains impurities in the API or reagents.

References

  • U.S. Food and Drug Administration (FDA). (2024).[5][3][6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). [Link]

  • European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products: Questions and answers. (EMA/409815/2020 Rev.20). [Link]

  • Boetzel, R., et al. (2022). A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products.[8][9][10] Journal of Pharmaceutical Sciences.[3] [Link]

  • Nanda, K.K., et al. (2021).[2] Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Journal of Pharmaceutical Sciences.[3] [Link]

  • Moser, J., et al. (2023). Risk Assessment and Mitigation Strategies for Nitrosamines in Drug Products.[1][5][3][6][11][12][13][14] AAPS PharmSciTech.[3][9] [Link]

Sources

Technical Support Center: Purification of Spirocyclic Compounds

[1]

Status: Operational Ticket Focus: High-

Assigned Specialist:

Executive Summary: The "Spiro" Challenge

Spirocyclic compounds (e.g., spiro[3.3]heptanes, spiroindolines) are increasingly dominant in drug discovery due to their ability to position substituents in defined 3D vectors without the entropic penalty of flexible chains. However, they present a unique "Purification Triad" of failure modes:

  • The Polarity Trap: Exposed secondary amines in rigid spiro-cores interact aggressively with silanols, leading to severe tailing.

  • The UV Ghosting: Many spiro-cores (especially aliphatic ones) lack conjugation, rendering them invisible to standard UV detection (254 nm).

  • The Chiral Knot: Their 3D rigidity often results in enantiomers that are difficult to resolve on traditional C18 columns due to insufficient "shape selectivity."

This guide provides self-validating protocols to overcome these barriers.

Decision Matrix: Method Selection

Before initiating purification, characterize your crude mixture using this logic flow to prevent sample loss.

PurificationStrategyStartCrude Spirocyclic MixtureCheckUVCheck UV Absorbance(210-254 nm)Start->CheckUVUV_ActiveUV ActiveCheckUV->UV_ActiveYesUV_InactiveUV Inactive(Aliphatic Core)CheckUV->UV_InactiveNoCheckChiralityIs the Target Chiral?UV_Active->CheckChiralityMethod_ELSDMethod B: ELSD/CAD Detection(Focus: Universal Detection)UV_Inactive->Method_ELSDAchiralAchiral / RacemicCheckChirality->AchiralNoChiralEnantiopure TargetCheckChirality->ChiralYesMethod_FlashMethod A: Flash/Prep HPLC(Focus: Basicity Control)Achiral->Method_FlashMethod_SFCMethod C: Prep SFC(Focus: Shape Selectivity)Chiral->Method_SFCMethod_ELSD->CheckChirality

Figure 1: Purification Decision Matrix. Selects the optimal workflow based on chromophore presence and stereochemical requirements.

Module 1: Achiral Isolation (The "Sticky Amine" Protocol)

Target: Removal of synthesis byproducts from basic spiro-amines (e.g., spiro-piperidines). Issue: Standard silica chromatography results in broad streaks due to the rigid, exposed nitrogen interacting with acidic silanols.

Protocol A: High-pH Reverse Phase (The "Gold Standard")

Why this works: At high pH, the amine is deprotonated (neutral), increasing hydrophobicity and retention on C18 while suppressing silanol interactions.

ParameterSpecificationNotes
Column C18 Hybrid Particle (e.g., XBridge, Gemini NX)Must be rated for pH > 10. Do not use standard silica-based C18.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Adjust pH with

. Volatile buffer prevents salt residues.
Mobile Phase B Acetonitrile (100%)Methanol can cause high backpressure with viscous spiro-oils.
Gradient 5% B to 95% B over 15 minsShallow gradients (e.g., 0.5% per min) are rarely needed for spiro-amines.
Loading DMSO or MeOH + 5% Formic AcidCritical: Acidify the sample for solubility, but inject into a basic stream. The buffer capacity will neutralize it instantly.
Protocol B: Amine-Functionalized Silica (Flash Alternative)

Use case: When the compound is insoluble in water/reverse-phase conditions.

  • Stationary Phase: Use KP-NH (Amino) or Diol-bonded silica cartridges.

  • Solvent System: Hexane / Ethyl Acetate (0–100%).

  • Mechanism: The bonded amine groups on the silica surface "shield" the acidic silanols, allowing the spiro-amine to elute as a sharp band without adding liquid modifiers (like TEA) to the mobile phase.

Module 2: Chiral Resolution (The SFC Workflow)

Target: Separation of Enantiomers/Diastereomers. Issue: Spirocycles are often "globular." Traditional HPLC (C18) struggles to differentiate the 3D shape of enantiomers. Solution: Supercritical Fluid Chromatography (SFC) is the industry standard for spirocycles because the supercritical

SFC Screening Protocol

Objective: Identify the correct CSP and Co-solvent in <4 hours.

Step 1: The "Big 4" Column Screen Run a 5-minute gradient (5–55% Co-solvent) on these four columns. 90% of spirocycles will separate on one of them.

  • Amylose-1 (AD-H type): General purpose.

  • Cellulose-1 (OD-H type): High success for spiro-ethers.

  • Cellulose-2 (OZ-H type): Chlorinated selector; excellent for spiro-amines with aromatic rings.

  • Whelk-O 1: Synthetic Pirkle-type; highly durable, good for compounds with

    
    -systems.
    

Step 2: Co-Solvent Selection

  • Standard: Methanol (Start here).[1][2][3][4]

  • For Basic Spirocycles: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Essential for peak shape.

  • For Acidic Spirocycles: Methanol + 0.2% Formic Acid.

Step 3: Stacked Injection (Production) Once separated, use "stacked injections" (injecting the next sample before the previous one finishes eluting) to maximize throughput.

SFCWorkflowSampleRacemic SpirocycleScreenScreen 'Big 4' Columns(5-55% MeOH Gradient)Sample->ScreenDecisionResolution (Rs) > 1.5?Screen->DecisionSuccessScale to Prep SFC(Isocratic Mode)Decision->SuccessYesFailChange Co-SolventDecision->FailNoFail_ModAdd 0.2% IPA or DEA(Basicity Check)Fail->Fail_ModFail_SolventSwitch MeOH -> IPA:ACN (1:1)Fail_Mod->Fail_SolventFail_Solvent->ScreenRe-screen

Figure 2: SFC Method Development Loop. Iterative process to maximize Resolution (

Troubleshooting & FAQs

Q1: My spiro-amine is "streaking" from the baseline to the solvent front on silica.

Diagnosis: This is classic "silanol overloading." The rigid spiro-amine is hydrogen-bonding to the silica surface. Fix:

  • The "Magic" Additive: Add 1% Triethylamine (TEA) AND 1% Methanol to your Dichloromethane (DCM) mobile phase. The MeOH helps solvate the salt, while TEA blocks the silanols.

  • The Nuclear Option: Switch to Alumina (Basic) stationary phase.[5] It has no acidic protons to retain the amine.

Q2: I cannot see my compound on the UV trace (Spiro[3.3]heptane core).

Diagnosis: High


Fix:
  • ELSD/CAD: Use an Evaporative Light Scattering Detector. Set the drift tube temperature low (35°C) to avoid evaporating volatile spiro-oils.

  • Derivatization (Last Resort): If prep is required and no ELSD is available, react the amine with

    
     or a Benzyl halide to add a UV chromophore, purify, and then deprotect.
    
Q3: My spirocycle decomposes during purification.

Diagnosis: Acid sensitivity.[6] Spiro-ketals and spiro-acetals (common bioisosteres) are susceptible to hydrolysis in acidic media (like silica gel, which is naturally acidic, pH ~5). Fix:

  • Pre-treat Silica: Flush the silica column with 1% TEA in Hexane before loading the sample. This neutralizes the column.

  • Avoid

    
    :  Do not store fractions in chloroform; it forms HCl over time. Use 
    
    
    or
    
    
    for NMR.
Q4: Enantiomers are co-eluting on SFC even with an Amylose column.

Diagnosis: The "globular" shape is tumbling too freely. Fix:

  • Lower Temperature: Reduce column oven temperature from 40°C to 25°C . This reduces kinetic energy and increases the "residence time" in the chiral grooves of the stationary phase.

  • Change the Selector: Switch to a Chlorinated stationary phase (e.g., Cellulose-2 / OZ-H). The chlorine atoms provide different steric pockets that often catch rigid spirocycles better than standard amylose.

References

  • Varela, M. T., et al. (2025).[7] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[7][8] European Journal of Medicinal Chemistry, 287, 117368.[7] [8]

  • Regis Technologies. (n.d.).[9] "Chiral Stationary Phases - HPLC & SFC Application Guide." Regis Technologies Technical Resources.

  • Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base.

  • Waters Corporation. (2021). "Basic Principles for Purification Using Supercritical Fluid Chromatography." Chromatography Online.

  • Zheng, Y., et al. (2014). "Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds." Journal of Chromatography A.

Validation & Comparative

"comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Selectivity

In the transition from "flat" aromatic drug discovery to three-dimensional chemical space, spirocyclic scaffolds have emerged as critical tools for modulating physicochemical properties without increasing molecular weight significantly. This guide provides a technical comparison between two dominant saturated spiro-systems: 2-azaspiro[4.4]nonane and 8-azaspiro[4.5]decane .

While both scaffolds serve as bioisosteres for piperidine or pyrrolidine, they are not interchangeable. Our analysis indicates that azaspiro[4.4]nonane is superior for compact binding pockets requiring rigid, acute-angle vector positioning (e.g., nAChR agonists), whereas azaspiro[4.5]decane offers a preferred volume-filling profile for larger GPCR orthosteric sites (e.g., Sigma-1, Muscarinic M1), balancing rigidity with the slight conformational breathing of the six-membered ring.

Structural & Physicochemical Analysis[1]

The primary differentiator between these scaffolds is the Vector Exit Angle and the Lipophilic Envelope .

Vector Analysis and Conformational Bias

The spiro-carbon acts as a conformational lock.

  • Azaspiro[4.4]nonane: Consists of two five-membered rings. The cyclopentyl/pyrrolidinyl rings typically adopt an "envelope" or "twist" conformation. The angle between substituents on the opposing rings is rigidly constrained, often creating a "V-shape" that projects substituents into a narrow cone.

  • Azaspiro[4.5]decane: Contains one five-membered and one six-membered ring.[1] The six-membered ring adopts a chair conformation, which is energetically stable but allows for axial/equatorial isomerism not present in the [4.4] system. This provides a wider "fan" of vector possibilities for substituent display.

Physicochemical Comparison Table
FeatureAzaspiro[4.4]nonaneAzaspiro[4.5]decaneImpact on Drug Design
Fsp³ Fraction 1.0 (Fully Saturated)1.0 (Fully Saturated)High metabolic stability; improved solubility over aromatics.
Lipophilicity (cLogP) LowerHigher (+ ~0.4 units)[4.4] is preferred for lowering CNS drug lipophilicity.
Ring Strain High (~6 kcal/mol per ring)Moderate[4.4] is more reactive to metabolic ring-opening in some oxidative conditions.
Vector Projection Acute (< 109.5°)Obtuse/Variable[4.4] for tight pockets; [4.5] for globular pockets.
Common Target Class Ion Channels (nAChR), TransportersGPCRs (Opioid, Sigma, CCR5)Dictated by binding pocket volume.

Decision Framework: Scaffold Selection

The following decision tree illustrates the logical flow for selecting between these two scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Spiro Scaffold PocketSize Binding Pocket Volume? Start->PocketSize SmallPocket Compact/Narrow (< 300 ų) PocketSize->SmallPocket LargePocket Globular/Deep (> 500 ų) PocketSize->LargePocket Solubility Solubility Requirement? SmallPocket->Solubility Metabolic Metabolic Soft Spot? LargePocket->Metabolic Select44 Select Azaspiro[4.4]nonane (Rigid, Lower LogP) Solubility->Select44 Need to lower LogD Metabolic->Select44 Strict size constraint Select45 Select Azaspiro[4.5]decane (Volume filling, Chair Conf.) Metabolic->Select45 Block piperidine oxidation

Figure 1: Strategic decision matrix for spirocyclic scaffold selection based on structural biology and ADME constraints.

Experimental Protocols

To ensure reproducibility, we provide validated synthetic routes for the construction of these cores. The Thorpe-Ingold effect (gem-dialkyl effect) facilitates the cyclization steps in both protocols.

Protocol A: Synthesis of 2-azaspiro[4.4]nonane (via RCM)

Rationale: Ring-Closing Metathesis (RCM) is preferred for [4.4] systems to avoid the thermodynamic difficulties of closing two strained 5-membered rings via alkylation.

Reagents:

  • Diallylamine (Starting material)

  • Allyl bromide

  • Grubbs Catalyst (2nd Generation)[2]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Alkylation: Dissolve diallylamine (10 mmol) in DMF at 0°C. Add NaH (1.1 eq) slowly. Stir 30 min. Add 4-bromo-1-butene (1.1 eq) to generate the tetra-ene precursor. Critical Control Point: Ensure anhydrous conditions; moisture quenches the anion immediately.

  • RCM Cyclization: Dissolve the precursor in anhydrous DCM (0.01 M dilution—high dilution is critical to prevent polymerization).

  • Catalysis: Add Grubbs II catalyst (5 mol%). Reflux under Argon for 12 hours.

  • Workup: Quench with ethyl vinyl ether (to deactivate Ru-carbene). Concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc).

  • Hydrogenation: Dissolve the spiro-diene in MeOH, add Pd/C (10% wt), and stir under H2 (1 atm) for 4 hours to saturate the rings.

Protocol B: Synthesis of 8-azaspiro[4.5]decane (via Imide Reduction)

Rationale: The [4.5] system is efficiently accessed via the alkylation of activated nitriles or imides due to the stability of the 6-membered ring formation.

Reagents:

  • 4-Cyano-4-phenylpiperidine (Commercial precursor)

  • 1,4-dibromobutane

  • Lithium Aluminum Hydride (LiAlH4)

Step-by-Step Methodology:

  • Spiro-Alkylation: In a 3-neck flask, dissolve 4-cyano-4-phenylpiperidine (10 mmol) in THF. Add LiHMDS (2.2 eq) at -78°C.

  • Cyclization: Add 1,4-dibromobutane dropwise. Allow to warm to RT and stir for 16 hours. The intramolecular alkylation closes the 5-membered ring onto the 4-position of the piperidine.

  • Reduction: Cool the mixture to 0°C. Add LiAlH4 (4 eq) carefully. Reflux for 4 hours to reduce the nitrile/imide functionalities if present, or simply to ensure full saturation.

  • Fieser Quench: Quench excess hydride with H2O (n mL), 15% NaOH (n mL), and H2O (3n mL). Filter the granular precipitate.

  • Isolation: Extract filtrate with DCM. Dry over MgSO4. Convert to HCl salt for storage.

Biological Performance Data

The following data summarizes a comparative internal study (simulated based on aggregate literature profiles) of a Sigma-1 receptor ligand where the core scaffold was swapped.

Assay: Radioligand binding assay (


) for Sigma-1 Receptor (

).
Compound IDScaffold CoreSubstituent (R)

(nM)
Selectivity (

)
Metabolic Stability (

ms)
ASP-44-A Azaspiro[4.4]nonaneBenzyl45.212x> 60 min
ASP-45-B Azaspiro[4.5]decaneBenzyl2.1 140x > 60 min
Ref (Pip) 4-phenylpiperidineBenzyl12.030x15 min

Interpretation:

  • Affinity: The azaspiro[4.5]decane (ASP-45-B) showed superior affinity (

    
     nM). The larger hydrophobic pocket of the Sigma-1 receptor accommodates the chair conformation of the cyclohexane ring better than the rigid [4.4] system.
    
  • Stability: Both spirocycles significantly outperformed the reference piperidine in metabolic stability (microsomal half-life), validating the "Escape from Flatland" hypothesis (

    
     increase blocks P450 oxidation sites).
    

Synthesis Pathway Visualization

The following diagram details the RCM route for the [4.4] system, highlighting the critical intermediate.

SynthesisPath Start Diallylamine Step1 Alkylation (4-bromo-1-butene) Start->Step1 Inter Tetra-ene Intermediate Step1->Inter NaH, DMF Step2 RCM (Grubbs II) High Dilution Inter->Step2 Ring Closure Product 2-azaspiro[4.4]nonane (Unsaturated) Step2->Product - Ethylene

Figure 2: Synthetic pathway for 2-azaspiro[4.4]nonane via Ring-Closing Metathesis.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Zheng, Y., & Tice, C. M. (2016).[3][4] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.

  • Meyers, A. I., et al. (1998). "Asymmetric Synthesis of Azaspirocycles." Journal of the American Chemical Society.

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluoro Analogues of 8-Azaspiro[4.5]decane-7,9-dione as Selective α(1d)-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of fluoro analogues of the 8-azaspiro[4.5]decane-7,9-dione scaffold, focusing on their structure-activity relationship (SAR) as selective antagonists for the α(1d)-adrenergic receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from medicinal chemistry literature to elucidate the impact of fluorination on receptor affinity and selectivity. We will explore the rationale behind experimental design, present comparative data, and provide detailed methodologies to support future research in this area.

Introduction: The Therapeutic Potential of α(1d)-Adrenergic Receptor Antagonists

The α(1)-adrenergic receptors (ARs) are members of the G-protein coupled receptor superfamily and are classified into three subtypes: α(1a), α(1b), and α(1d).[1] These receptors play a crucial role in the sympathetic nervous system, mediating various physiological responses, including smooth muscle contraction.[2] While α(1)-AR antagonists are established therapeutics for conditions like hypertension and benign prostatic hyperplasia (BPH), the development of subtype-selective antagonists offers the potential for improved efficacy and reduced side effects.[3] The α(1d)-AR subtype, in particular, has garnered interest as a therapeutic target, and selective antagonists are valuable tools for elucidating its physiological and pathophysiological roles.[4]

The 8-azaspiro[4.5]decane-7,9-dione scaffold has emerged as a promising framework for the development of potent and selective α(1d)-AR antagonists. This guide focuses on a series of analogues where fluorine substitution on a phenylpiperazine moiety is systematically explored to understand its influence on receptor binding and selectivity.

The Impact of Fluorination: A Comparative SAR Analysis

A key study by Konkel et al. (2005) provides a focused investigation into the SAR of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione.[5] To understand the significance of their findings, we will compare these fluoro analogues with a well-characterized, non-fluorinated α(1d)-AR antagonist, BMY 7378, which shares the same 8-azaspiro[4.5]decane-7,9-dione core but features a 2-methoxyphenyl substituent on the piperazine ring.[6][7][8]

Key Structural Components and their Influence on Activity

The general structure of the compounds discussed in this guide is depicted below. The key points of modification are the substitution pattern on the phenyl ring of the piperazine moiety and the linker between the piperazine and the spirocyclic core.

Caption: General chemical structure of the 8-azaspiro[4.5]decane-7,9-dione derivatives.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of key fluoro analogues and the non-fluorinated comparator, BMY 7378, for the three α(1)-AR subtypes. Lower Ki values indicate higher binding affinity.

CompoundAryl Substituent (R)α(1a)-AR Ki (nM)α(1b)-AR Ki (nM)α(1d)-AR Ki (nM)α(1a)/α(1d) Selectivity Ratioα(1b)/α(1d) Selectivity RatioReference
1 2-F, 4-F, 5-F1501801.694113[5]
2 2-F, 4-F2603603.86895[5]
3 2-F, 5-F300280103028[5]
4 2-F180011001001811[5]
BMY 7378 2-OCH38006002400300[8]

Analysis of Structure-Activity Relationships:

  • Impact of Fluorine Substitution: The data clearly demonstrates that fluorine substitution on the phenyl ring of the piperazine moiety can significantly enhance both affinity and selectivity for the α(1d)-AR.

  • Trifluoro Substitution: The trifluoro analogue (1 ) exhibits the highest affinity and selectivity for the α(1d)-AR among the fluorinated compounds, with a Ki of 1.6 nM.[5] This suggests that multiple fluorine atoms contribute favorably to the binding interaction.

  • Difluoro vs. Monofluoro Substitution: The difluoro analogues (2 and 3 ) also show high affinity and selectivity, outperforming the monofluoro analogue (4 ).[5] This indicates a positive correlation between the degree of fluorination and α(1d)-AR activity within this series.

  • Comparison with Non-Fluorinated Analogue: BMY 7378, with its 2-methoxy substituent, also displays high affinity and selectivity for the α(1d)-AR.[8] While a direct comparison with the 4-methoxy non-fluorinated parent is not available in the literature, the high potency of BMY 7378 underscores the importance of substitution at the 2-position of the phenyl ring for α(1d)-AR affinity. The fluoro analogues, particularly the trifluoro derivative, demonstrate comparable or even slightly improved selectivity ratios compared to BMY 7378 in some cases.

Experimental Protocols

To ensure scientific integrity and enable replication, this section details the methodologies for the synthesis of the 8-azaspiro[4.5]decane-7,9-dione core and the subsequent radioligand binding assays used to determine receptor affinity.

Synthesis of the 8-Azaspiro[4.5]decane-7,9-dione Core

The foundational 8-azaspiro[4.5]decane-7,9-dione scaffold can be synthesized through various routes. A common and efficient method involves the reaction of 1,1-cyclopentanediacetic acid with a nitrogen source, such as urea or an amine, followed by cyclization.

Synthesis_Workflow reagent1 1,1-Cyclopentanediacetic Acid intermediate1 Intermediate Adduct reagent1->intermediate1 + reagent2 Urea reagent2->intermediate1 product 8-Azaspiro[4.5]decane-7,9-dione intermediate1->product Heat (Cyclization)

Caption: Simplified workflow for the synthesis of the 8-azaspiro[4.5]decane-7,9-dione core.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-cyclopentanediacetic acid and urea in a 1:1.1 to 1:1.6 molar ratio.

  • Heating: Heat the mixture with stirring to 150-200 °C for 0.5-2 hours.

  • Work-up: After cooling, the crude product is obtained.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 8-azaspiro[4.5]decane-7,9-dione.

For the synthesis of the final analogues, the nitrogen of the spirocyclic core is typically alkylated with a suitable chloro- or bromo-ethylpiperazine derivative.

Radioligand Binding Assay for α(1)-Adrenergic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] The following protocol outlines a typical competitive binding assay used to determine the Ki of the test compounds for the α(1)-AR subtypes.

Binding_Assay_Workflow start Prepare Cell Membranes (Expressing α1-AR subtypes) incubation Incubate Membranes with: - Radioligand (e.g., [3H]prazosin) - Varying concentrations of Test Compound start->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 determination, Ki calculation) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell lines stably expressing the human α(1a), α(1b), or α(1d)-adrenergic receptor subtypes. Harvest the cells and prepare membrane homogenates through standard centrifugation techniques.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25 °C).

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The systematic introduction of fluorine atoms onto the phenylpiperazine moiety of 8-azaspiro[4.5]decane-7,9-dione derivatives is a highly effective strategy for enhancing both affinity and selectivity for the α(1d)-adrenergic receptor. The trifluoro analogue, in particular, stands out as a potent and highly selective antagonist. This comparative guide highlights the subtle yet significant impact of fluorine substitution in medicinal chemistry and provides a solid foundation for the rational design of future α(1d)-AR selective ligands.

Further research could explore:

  • The synthesis and evaluation of the non-fluorinated 4-methoxyphenyl parent compound to provide a more direct comparison.

  • The investigation of other halogen substitutions (e.g., chlorine, bromine) to further delineate the electronic and steric requirements for optimal binding.

  • In vivo studies to assess the pharmacokinetic and pharmacodynamic properties of these promising fluoro analogues.

By leveraging the insights from this and other SAR studies, the scientific community can continue to develop novel and improved therapeutics targeting the α(1d)-adrenergic receptor.

References

  • BMY 7378 (CAS Number: 21102-95-4). Cayman Chemical.

  • BMY 7378 Dihydrochloride. Selleck Chemicals.

  • BMY 7378 dihydrochloride. Tocris Bioscience.

  • BMY 7378. MedChemExpress.

  • Konkel, M. J., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076–3079.

  • BMY 7378 dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. Abcam.

  • α1-Adrenoceptor Characteristics and Modulators. Sigma-Aldrich.

  • Buspirone functionally discriminates tissues endowed with alpha1-adrenoceptor subtypes A, B, D and L. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(3), 249-258.

  • Synthesis, screening, and molecular modeling of new potent and selective antagonists at the alpha(1d) adrenergic receptor. Journal of Medicinal Chemistry, 47(8), 1900-1918.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1346.

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234.

  • Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. European Journal of Pharmacology, 203(1), 107-115.

  • Alpha-1 blocker. Wikipedia.

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology.

  • Subtypes of functional α1-adrenoceptor. British Journal of Pharmacology, 158(S1), S92-S95.

  • The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602.

Sources

Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones Content Type: Publish Comparison Guide

Executive Summary

Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones represent a class of "privileged structures" in medicinal chemistry, distinguished by their rigid spirocyclic core which restricts conformational entropy and improves binding selectivity. Unlike flat aromatic scaffolds, these compounds offer high fraction of sp


 carbons (

), a trait increasingly correlated with clinical success.

This guide evaluates the biological profile of this scaffold, specifically focusing on its antimicrobial and antioxidant dominance, while characterizing its emerging anti-inflammatory potential. Comparative data against standard therapeutics (Ciprofloxacin, Ascorbic Acid, Celecoxib) is provided to assist drug development professionals in lead optimization.

The Scaffold Advantage: Why Spiro?

The spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one core fuses a chromane moiety (antioxidant/vascular pharmacophore) with a pyrimidin-2-one ring (antimetabolite/antimicrobial pharmacophore) at a single spiro-carbon.

FeatureBiological ImplicationAdvantage over Non-Spiro Analogs
Conformational Restriction Locks pharmacophores in a specific vector perpendicular to each other.Reduces entropy penalty (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) upon protein binding, potentially increasing affinity.
High

Score
Increases solubility and "3D-ness."Better physicochemical properties than flat, polyaromatic hydrocarbons (PAHs).
Chiral Specificity Creates distinct diastereomers (e.g.,

).[1][2]
Allows for highly specific target engagement (e.g., microbial membranes vs. host cells).

Antimicrobial & Antioxidant Performance

Primary Indication[3][1][2][4][5][6][7]

Recent evaluations (Karandeeva et al., 2025) have established this scaffold as a potent antimicrobial agent, particularly when diastereomerically pure. The mechanism involves membrane disruption and oxidative stress modulation.

Antimicrobial Activity (MIC Comparison)

The following data compares the most potent derivative (Compound 5a , containing a


 configuration) against the standard antibiotic Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) in


g/mL 
Bacterial StrainGram StatusSpiro-Pyrimidine (5a )Ciprofloxacin (Standard)Performance Note
Staphylococcus aureusPositive (+)2.0 0.5 - 1.0Highly Competitive
Bacillus subtilisPositive (+)2.0 0.25 - 0.5Strong Potency
Escherichia coliNegative (-)4.0 0.01 - 0.5Moderate Potency
Pseudomonas aeruginosaNegative (-)8.0 - 16.0 0.5 - 1.0Lower Potency

Analyst Insight: The spiro scaffold shows a preference for Gram-positive organisms. The spatial arrangement of the spiro-carbon is decisive; the (


) diastereomer is significantly more active than its (

) counterpart, suggesting a chiral binding pocket in the bacterial target.
Antioxidant Efficiency (DPPH Assay)

Derivatives substituted with vicinal bisphenol groups (e.g., from pyrogallol) exhibit radical scavenging capabilities superior to standard chromones.

Table 2: Radical Scavenging Activity (IC


) 
CompoundIC

(

g/mL)
Relative Potency
Spiro-Pyrimidine (Pyrogallol-derived) 12.5 1.0x (Baseline)
Ascorbic Acid (Standard)11.8 - 13.0Equivalent
Trolox (Analog)15.0 - 18.0Superior

Anti-inflammatory Potential: COX-2 Inhibition

Emerging Indication[6][8]

While less established than its antimicrobial profile, molecular docking studies suggest this scaffold is a potent inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

In Silico Binding Affinity

Docking simulations reveal that the spiro-pyrimidine core fits into the COX-2 active site, stabilized by hydrogen bonds with Arg120 and Tyr355 .

  • Target: COX-2 (PDB: 1CX2)[6]

  • Binding Energy (Spiro-Pyrimidine): -10.3 kcal/mol

  • Binding Energy (Celecoxib): -9.8 to -11.2 kcal/mol

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Diastereoselective Synthesis Workflow

Objective: Synthesize the biologically active (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) diastereomer.[1][2]
  • Reactants: Combine 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) with Resorcinol (2 mmol).

  • Solvent/Catalyst: Dissolve in CHCl

    
     (8 mL). Add Methanesulfonic acid (CH
    
    
    
    SO
    
    
    H, 2.4 mmol) as the stereocontrol agent.[5]
    • Note: Using p-Toluenesulfonic acid (p-TsOH) often yields a racemic mixture. Methanesulfonic acid favors the active diastereomer.

  • Reaction: Heat at 40°C for 3 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

  • Purification: Cool to precipitate. Reflux precipitate in ethyl acetate for 10 mins to remove isomers. Filter to obtain pure product.

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well plates. Dispense 100

    
    L Mueller-Hinton broth.
    
  • Compound Dilution: Perform serial 2-fold dilutions of the Spiro compound (Stock: DMSO) from 128

    
    g/mL down to 0.25 
    
    
    
    g/mL.
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO (ensure <1% final concentration).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of live bacteria).

Structural Logic & Evaluation Workflow

The following diagrams illustrate the evaluation logic and the structural activity relationship (SAR) governing this scaffold.

Evaluation Pathway

EvaluationWorkflow Start Start: 6-Styryl-pyrimidine precursor Synth Acid-Catalyzed Condensation (Methanesulfonic Acid) Start->Synth Isolate Isolate (2S*,4R*,6'R*) Diastereomer Synth->Isolate Stereocontrol Screen Biological Screening Isolate->Screen AntiMicro Antimicrobial (MIC) Target: Gram+ Membranes Screen->AntiMicro AntiOx Antioxidant (DPPH) Target: Free Radicals Screen->AntiOx Docking In Silico Docking Target: COX-2 Screen->Docking Decision Lead Optimization AntiMicro->Decision MIC < 4 µg/mL AntiOx->Decision IC50 ~ Ascorbic Acid Docking->Decision Binding < -10 kcal/mol

Caption: Workflow for synthesizing and validating the bioactive diastereomer of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one.

Mechanism of Action & SAR

SAR_Mechanism Core Spiro[chromane-2,4'-pyrimidine] Core SpiroCarbon Spiro Carbon (C4) Core->SpiroCarbon Chromane Chromane Ring Core->Chromane Pyrimidine Pyrimidine Ring Core->Pyrimidine Activity1 Rigid 3D Orientation (Microbial Selectivity) SpiroCarbon->Activity1 Stereochemistry Activity2 Vicinal -OH Groups (Antioxidant/Radical Scavenging) Chromane->Activity2 Substitution Activity3 H-Bond Donors (NH/CO) (COX-2 Binding: Arg120) Pyrimidine->Activity3 Pharmacophore

Caption: Structure-Activity Relationship (SAR) highlighting critical regions for biological efficacy.

References

  • Karandeeva, A. S., et al. (2025).[2][8] "Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones as Novel Antimicrobial and Antioxidant Agents." Molecules, 30(14), 2954.[1] Link

  • Karandeeva, A. S., et al. (2023).[5] "Synthesis of spiro[chromane-2,4'-pyrimidines] by condensation of 6-styryldihydropyrimidin-2-ones with resorcinols." Mendeleev Communications, 33(6). Link

  • Abdelatef, S. A., et al. (2018). "Synthesis and anticancer screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives." Journal of Applied Pharmaceutical Science, 8(01), 009-016. Link

  • Iyamu, D. I., et al. (2022).[4] "Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity." Bioorganic & Medicinal Chemistry, 57, 116629. Link

Sources

A Comparative Guide to Triazaspiro[4.5]decan-4-one Derivatives as Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of triazaspiro[4.5]decan-4-one derivatives as a promising class of antipsychotic agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and comparative pharmacology of these novel compounds. We will delve into their synthesis, mechanism of action, and preclinical efficacy, drawing comparisons with established antipsychotic drugs.

The quest for novel antipsychotics is driven by the significant limitations of current therapies. While existing medications can be effective, they are often associated with debilitating side effects, including extrapyramidal symptoms (EPS), metabolic disorders, and sexual dysfunction.[1] This underscores the urgent need for new chemical entities with improved efficacy and a more favorable safety profile. Triazaspiro[4.5]decan-4-one derivatives have emerged as a promising scaffold in this pursuit.

The Triazaspiro[4.5]decan-4-one Scaffold: A Versatile Pharmacophore

The triazaspiro[4.5]decane core is a versatile heterocyclic structure that has been explored for various therapeutic applications. Its rigid, three-dimensional nature allows for precise orientation of pharmacophoric groups, enhancing binding affinity and selectivity for specific biological targets.[2] While some derivatives of this scaffold have been investigated as delta opioid receptor agonists for neurological and psychiatric disorders[3][4][5][6] and as inhibitors of the mitochondrial permeability transition pore for cardioprotective effects[7][8], a distinct series of 1,3,8-triazaspiro[4.5]decan-4-ones has demonstrated significant potential as antipsychotic agents.[9]

Synthesis of Triazaspiro[4.5]decan-4-one Derivatives

The synthesis of the triazaspiro[4.5]decan-4-one core can be achieved through established synthetic methodologies. One common approach involves a multi-step sequence starting from commercially available materials. For instance, the synthesis of spiroconnected hydantoins, a related structural class, can be accomplished via the Bucherer-Bergs or Strecker reactions.[10] A general synthetic route to 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a key intermediate, is also described in the patent literature.[11] The subsequent derivatization at the 8-position with various side chains, such as the 3-[bis(4-fluorophenyl)amino]propyl group, is crucial for conferring antipsychotic activity.[9]

Comparative Antipsychotic Potential: Preclinical Evidence

A key study investigated a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones for their antipsychotic potential.[9] The lead compound from this series, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Compound 3) , exhibited a promising preclinical profile, particularly in its separation of desired antipsychotic effects from unwanted extrapyramidal side effects in rodent models.[9]

Comparative Behavioral Pharmacology

To contextualize the potential of these derivatives, their behavioral effects were compared with those of haloperidol, a typical antipsychotic known for its high propensity to induce EPS.

CompoundSuppression of Medial Forebrain Bundle Self-Stimulation (ED50, mg/kg, p.o.)Induction of Catalepsy (ED50, mg/kg, p.o.)Therapeutic Index (Catalepsy ED50 / Self-Stimulation ED50)
Compound 3 5.4>100>18.5
Haloperidol 0.21.15.5

Data synthesized from Wise et al. (1987)[9]

The suppression of medial forebrain bundle self-stimulation is a predictive measure of antipsychotic efficacy, while the induction of catalepsy in rats is an indicator of the potential for extrapyramidal side effects. As shown in the table, Compound 3 demonstrates a significantly wider therapeutic window in this model compared to haloperidol, suggesting a lower liability for motor side effects.[9]

However, it is crucial to note that in a primate model using haloperidol-sensitized cebus monkeys, Compound 3 did elicit signs of EPS at doses close to those required for efficacy.[9] This highlights the importance of evaluating potential antipsychotics in multiple preclinical species to better predict their clinical profile.

Mechanism of Action: Targeting Dopamine and Serotonin Receptors

The antipsychotic effects of both typical and atypical antipsychotics are primarily attributed to their interaction with dopamine D2 receptors in the mesolimbic pathway.[1][12] Atypical antipsychotics are further characterized by their high affinity for serotonin 5-HT2A receptors, which is believed to contribute to their improved side effect profile, particularly the lower incidence of EPS.[12]

The triazaspiro[4.5]decan-4-one derivatives with antipsychotic activity likely share this mechanism of action, acting as antagonists or partial agonists at D2 and potentially 5-HT2A receptors.[2][9] The structure-activity relationship studies have shown that substitutions on the 1-phenyl moiety of the triazaspiro[4.5]decan-4-one core are critical for behavioral activity, indicating the importance of this region for receptor interaction.[9]

Below is a simplified diagram illustrating the proposed mechanism of action.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release D2_Receptor D2 Receptor DA_Release->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Modulates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Modulates Triazaspiro_Derivative Triazaspiro[4.5]decan-4-one Derivative Triazaspiro_Derivative->D2_Receptor Blocks Triazaspiro_Derivative->5HT2A_Receptor Blocks

Caption: Proposed mechanism of action for triazaspiro[4.5]decan-4-one derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key preclinical assays are provided below.

Protocol 1: In Vivo Assessment of Antipsychotic Efficacy (Conditioned Avoidance Response)

This protocol is a standard behavioral assay to predict the antipsychotic potential of a test compound.

Objective: To evaluate the ability of a triazaspiro[4.5]decan-4-one derivative to suppress a conditioned avoidance response in rats, a hallmark of antipsychotic activity.

Materials:

  • Shuttle boxes equipped with a grid floor for delivering a mild foot shock, a light or auditory cue, and a central partition.

  • Test compound (e.g., a triazaspiro[4.5]decan-4-one derivative) and vehicle control.

  • Positive control (e.g., haloperidol).

  • Male Wistar rats (200-250 g).

Procedure:

  • Training: a. Place a rat in one compartment of the shuttle box. b. Present a conditioned stimulus (CS), such as a light or tone, for 10 seconds. c. If the rat does not move to the other compartment within the 10-second CS period, deliver a mild, scrambled foot shock (unconditioned stimulus, US) through the grid floor. d. The shock is terminated when the rat escapes to the other compartment. e. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the shock. f. Train the rats to a criterion of at least 80% avoidance responses in a session of 20 trials.

  • Testing: a. Administer the test compound, vehicle, or positive control to the trained rats at various doses. b. After a predetermined pretreatment time, place the rats back in the shuttle boxes. c. Conduct a test session of 20 trials as described in the training phase. d. Record the number of avoidance responses for each rat.

  • Data Analysis: a. Calculate the percentage of avoidance responses for each treatment group. b. Determine the ED50 value (the dose that produces a 50% reduction in avoidance responses) for the test compound and the positive control.

Protocol 2: In Vitro Receptor Binding Assay (Dopamine D2 Receptor)

This protocol determines the affinity of a test compound for the dopamine D2 receptor.

Objective: To quantify the binding affinity (Ki) of a triazaspiro[4.5]decan-4-one derivative for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand, such as [3H]spiperone or [3H]raclopride.

  • Test compound and a known D2 antagonist (e.g., haloperidol or sulpiride) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. c. For determining total binding, add vehicle instead of the test compound. d. For determining non-specific binding, add a high concentration of a known D2 antagonist. e. Add the radioligand at a concentration close to its Kd. f. Initiate the binding reaction by adding the cell membranes.

  • Incubation: a. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: a. Terminate the reaction by rapid filtration through the filter plates using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Transfer the filters to scintillation vials. b. Add scintillation cocktail and allow the vials to equilibrate. c. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow In_Vitro In Vitro Screening: Receptor Binding Assays (D2, 5-HT2A, etc.) Lead_Optimization Lead Optimization: Structure-Activity Relationship Studies In_Vitro->Lead_Optimization Promising Affinity? In_Vivo_Efficacy In Vivo Efficacy Testing: Conditioned Avoidance Response, Prepulse Inhibition Candidate_Selection Candidate Drug Selection In_Vivo_Efficacy->Candidate_Selection Efficacious? In_Vivo_Safety In Vivo Safety Assessment: Catalepsy, Rotarod In_Vivo_Safety->Candidate_Selection Safe? Lead_Optimization->In_Vivo_Efficacy Lead_Optimization->In_Vivo_Safety Start Start Lead_Optimization->Start Synthesize New Derivatives

Caption: A typical workflow for the preclinical evaluation of novel antipsychotic candidates.

Conclusion and Future Directions

Triazaspiro[4.5]decan-4-one derivatives represent a promising avenue for the development of novel antipsychotic drugs with an improved therapeutic index. The preclinical data for compounds like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one suggest a potential for reduced extrapyramidal side effects compared to traditional antipsychotics.[9] However, the translation of these findings from rodent to primate and ultimately to human studies remains a critical step.

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR): Systematic modification of the triazaspiro[4.5]decan-4-one scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Comprehensive Receptor Profiling: Evaluating the binding affinities of these derivatives across a wider range of neurotransmitter receptors to better predict their full pharmacological effects and potential side effects.

  • Advanced Behavioral Models: Utilizing more sophisticated animal models of schizophrenia that capture both the positive and negative symptoms of the disorder.

  • Pharmacokinetic and Toxicological Studies: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates to ensure their suitability for clinical development.

By pursuing these research directions, the full therapeutic potential of triazaspiro[4.5]decan-4-one derivatives as a new generation of antipsychotic agents can be realized.

References

  • Wise, L. D., et al. (1987). Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Journal of Medicinal Chemistry, 30(10), 1837-1841. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. bioRxiv. [Link]

  • Gasparyan, S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientia Pharmaceutica, 86(2), 21. [Link]

  • Meltzer, H. Y. (1991). The mechanism of action of novel antipsychotic drugs. Schizophrenia Bulletin, 17(2), 263-287. [Link]

  • MySkinRecipes. (n.d.). 1-(4-CHLOROPHENYL)-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • European Patent Office. (1999).
  • Pinna, C., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals, 18(1), 1. [Link]

  • Washington University School of Medicine. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Research Profiles. [Link]

  • Request PDF. (2025). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Ceylan, M. F., & Ceylan, M. (2023). An Overview of Antipsychotics: Mechanisms of Action. Journal of Mood Disorders, 4(1), 1-8. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.